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  • Product: Benzyl 4-ethynylpiperidine-1-carboxylate
  • CAS: 1824019-55-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Benzyl 4-ethynylpiperidine-1-carboxylate

An In-Depth Technical Guide to Benzyl 4-ethynylpiperidine-1-carboxylate: Synthesis, Properties, and Applications Introduction Benzyl 4-ethynylpiperidine-1-carboxylate stands as a pivotal, yet specialized, heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benzyl 4-ethynylpiperidine-1-carboxylate: Synthesis, Properties, and Applications

Introduction

Benzyl 4-ethynylpiperidine-1-carboxylate stands as a pivotal, yet specialized, heterocyclic building block for researchers and scientists at the forefront of drug development. Its molecular architecture synergistically combines three key features of high strategic value in medicinal chemistry: the conformationally restricted piperidine scaffold, the readily cleavable N-benzyloxycarbonyl (Cbz) protecting group, and a synthetically versatile terminal alkyne. The piperidine moiety is a privileged scaffold, found in numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties and to orient substituents in three-dimensional space.[1][2] The terminal alkyne functional group serves as a powerful handle for a host of reliable and high-yielding transformations, enabling rapid library synthesis and the exploration of chemical space. This guide provides an in-depth examination of its synthesis, core chemical properties, and strategic applications in modern pharmaceutical research.

Chemical Structure and Physicochemical Properties

Benzyl 4-ethynylpiperidine-1-carboxylate is characterized by a piperidine ring N-protected with a benzyloxycarbonyl group and substituted at the C4 position with an ethynyl (acetylenic) group.

IUPAC Name: Benzyl 4-ethynylpiperidine-1-carboxylate Molecular Formula: C₁₅H₁₇NO₂ Molecular Weight: 243.30 g/mol

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably inferred from its constituent parts and closely related analogs.

PropertyEstimated Value / DescriptionRationale / Reference
Physical State Expected to be a colorless oil or low-melting solidBased on analogous structures like N-Cbz-4-piperidone.[3]
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). Insoluble in water.Typical for protected amine structures and hydrocarbons.[4]
pKa (Alkyne C-H) ~25-26Terminal alkynes are unusually acidic for hydrocarbons due to the sp-hybridization of the carbon atom.[4][5]
Thermal Stability Stable under normal laboratory conditions; however, terminal alkynes can be reactive at elevated temperatures.General property of terminal alkynes.

Synthesis of Benzyl 4-ethynylpiperidine-1-carboxylate

The synthesis is logically approached as a two-stage process: first, the protection of a commercially available piperidine precursor, followed by the introduction of the ethynyl group. The common starting material is Benzyl 4-oxopiperidine-1-carboxylate (also known as 1-Cbz-4-piperidone).

Stage 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Precursor)

The precursor is synthesized by protecting the nitrogen of 4-piperidone. This step is crucial to prevent side reactions in subsequent steps and to modulate the reactivity of the piperidine ring.

Reaction: Protection of 4-piperidone with benzyl chloroformate.

cluster_reagents Reagents Piperidone 4-Piperidone Monohydrate HCl CbzPiperidone Benzyl 4-oxopiperidine-1-carboxylate Piperidone->CbzPiperidone + CbzCl Benzyl Chloroformate CbzCl->CbzPiperidone Base Base (e.g., NaHCO₃, Diisopropylethylamine) Base->CbzPiperidone Solvent Solvent (e.g., Dioxane/H₂O, DCM) Solvent->CbzPiperidone

Caption: Synthesis of the N-Cbz protected piperidone precursor.

Detailed Experimental Protocol: [3][6]

  • To a stirred mixture of 4-piperidone monohydrate hydrochloride (1.0 eq) and a suitable base such as sodium bicarbonate (2.5 eq) or diisopropylethylamine (3.0 eq) in a biphasic solvent system like dioxane/water or dichloromethane/water, cool the flask to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-48 hours, monitoring by TLC until the starting material is consumed.

  • If using dichloromethane, separate the organic layer. If using dioxane, evaporate the solvent and partition the residue between ethyl acetate and water.

  • Wash the organic phase sequentially with water, a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Benzyl 4-oxopiperidine-1-carboxylate, often as a clear oil or white solid.

Stage 2: Conversion of Ketone to Terminal Alkyne

With the precursor in hand, the carbonyl at the C4 position is converted into a terminal alkyne. Two highly reliable methods are predominantly used for this transformation: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

This two-step protocol first converts the ketone to a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[7][8][9]

CbzPiperidone Benzyl 4-oxopiperidine-1-carboxylate Step1 Step 1: Olefination CbzPiperidone->Step1 CBr₄, PPh₃ DCM, 0 °C to RT Dibromoalkene Benzyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate Step1->Dibromoalkene Step2 Step 2: Elimination & Metallation Dibromoalkene->Step2 n-BuLi (2.2 eq) THF, -78 °C FinalProduct Benzyl 4-ethynylpiperidine-1-carboxylate Step2->FinalProduct Quench (H₂O or sat. NH₄Cl)

Caption: The Corey-Fuchs reaction workflow for alkyne synthesis.

Detailed Experimental Protocol:

  • Step 1 (Dibromo-olefination):

    • To a solution of triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise.

    • Stir the resulting dark red mixture for 30 minutes at 0 °C.

    • Add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with DCM. The crude product is purified by column chromatography to yield the dibromoalkene intermediate.

  • Step 2 (Alkyne Formation):

    • Dissolve the purified dibromoalkene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Add n-butyllithium (n-BuLi, 2.2 eq) dropwise. The solution typically turns yellow or orange.

    • Stir at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

    • Carefully quench the reaction by adding water or saturated ammonium chloride solution at 0 °C.

    • Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate. Purify via column chromatography to obtain the final product.

This is a powerful one-pot alternative that converts aldehydes or ketones directly to alkynes using the Ohira-Bestmann reagent.[10][11][12][13] This method is often preferred for base-sensitive substrates.

CbzPiperidone Benzyl 4-oxopiperidine-1-carboxylate Reaction One-Pot Homologation CbzPiperidone->Reaction Ohira-Bestmann Reagent Base (K₂CO₃ or t-BuOK) Solvent (MeOH or THF) FinalProduct Benzyl 4-ethynylpiperidine-1-carboxylate Reaction->FinalProduct

Caption: Seyferth-Gilbert (Ohira-Bestmann) homologation workflow.

Detailed Experimental Protocol:

  • Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as methanol (MeOH) or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Add the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2-1.5 eq) dropwise at 0 °C or room temperature.

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting ketone. Nitrogen gas evolution is typically observed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

Reactivity and Key Synthetic Applications

The synthetic utility of Benzyl 4-ethynylpiperidine-1-carboxylate stems almost entirely from the reactivity of its terminal alkyne. This functional group is a gateway to a vast array of molecular complexity.

cluster_reactions Key Transformations of the Ethynyl Group Start Benzyl 4-ethynylpiperidine-1-carboxylate CuAAC CuAAC (Click Chemistry) Start->CuAAC R-N₃, Cu(I) catalyst [Leads to 1,4-Triazole] Sonogashira Sonogashira Coupling Start->Sonogashira R'-X, Pd(0) catalyst, Cu(I) co-catalyst [Leads to Internal Alkyne] Deprotonation Deprotonation / Alkylation Start->Deprotonation Strong Base (e.g., n-BuLi) [Forms Acetylide Anion] Final_Alkylation Alkylated Product Deprotonation->Final_Alkylation E⁺ (e.g., R-Br) [Forms Substituted Alkyne]

Caption: Major reaction pathways for Benzyl 4-ethynylpiperidine-1-carboxylate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "click chemistry," is arguably the most powerful application of this building block.[14][15][16] It allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne with an organic azide (R-N₃). This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery.

Sonogashira Coupling

This palladium- and copper-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide (or triflate).[17][18][19] The Sonogashira coupling is a robust method for creating conjugated systems, linking the piperidine scaffold directly to aromatic or heteroaromatic rings, which are common motifs in pharmacologically active molecules.

Acetylide Formation and Nucleophilic Attack

The terminal alkyne proton is sufficiently acidic (pKa ≈ 25) to be removed by a strong base like n-BuLi or NaH, forming a potent carbon nucleophile—the acetylide anion.[5][20] This anion can then be used to attack a variety of electrophiles, such as alkyl halides, epoxides, or carbonyl compounds, to form new C-C bonds and further elaborate the molecular structure.

Applications in Drug Discovery

The piperidine ring is a ubiquitous feature in pharmaceuticals, contributing to improved solubility, metabolic stability, and receptor binding affinity.[1][2][21] Benzyl 4-ethynylpiperidine-1-carboxylate serves as an advanced intermediate for constructing complex drug candidates.

  • Scaffold for Library Synthesis: The ethynyl group is a perfect attachment point for diversification. Using reactions like CuAAC and Sonogashira coupling, hundreds or thousands of analogs can be rapidly synthesized from a common piperidine core, each with a different substituent introduced via the alkyne. This is invaluable for mapping Structure-Activity Relationships (SAR).

  • Bioorthogonal Chemistry: The alkyne can be used as a bioorthogonal handle. A molecule containing this building block can be introduced into a biological system and then selectively tagged with an azide-bearing probe (e.g., a fluorescent dye or affinity tag) via the CuAAC reaction.[22]

  • Access to Novel Heterocycles: The alkyne can participate in various cycloaddition reactions beyond CuAAC, providing access to a wide range of other heterocyclic ring systems.

Safety and Handling

As a laboratory chemical, Benzyl 4-ethynylpiperidine-1-carboxylate requires careful handling. While a specific Safety Data Sheet (SDS) is not available, a hazard assessment can be made based on its structural components.

  • Piperidine Derivatives: Piperidine itself is a toxic and corrosive substance.[23][24][25] While the N-Cbz group mitigates the basicity and volatility, all piperidine derivatives should be handled with care.

  • General Precautions:

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[26][27]

    • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

    • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases (unless intended for a reaction).

    • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

Benzyl 4-ethynylpiperidine-1-carboxylate is a high-value synthetic intermediate that provides a direct entry point to novel and diverse chemical matter for drug discovery. Its synthesis from readily available starting materials is robust and scalable. The true power of this molecule lies in the strategic placement of the terminal alkyne on the privileged piperidine scaffold, offering chemists a reliable and versatile tool for lead generation and optimization. Mastery of its synthesis and reactivity is a key enabler for any research program focused on the development of next-generation therapeutics.

References

  • Chemistry LibreTexts. (2022, July 11). 11: Properties and Reactions of Alkynes. [Link]

  • CK-12 Foundation. (2026, March 1). Physical and Chemical Properties of Alkynes. [Link]

  • Pearson. (2026, January 11). Organic Chemistry Alkynes Study Guide: Key Concepts & Reactions. [Link]

  • University of Calgary. Ch 9 : Alkynes. [Link]

  • American Chemical Society. Click chemistry approach to N-heterocycles. [Link]

  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • PrepChem.com. Synthesis of 1. 1-Benzyloxycarbonyl-4 -piperidone. [Link]

  • National Center for Biotechnology Information. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Organic Chemistry Portal. Azide-Alkyne Cycloaddition. [Link]

  • ACS Publications. (2023, November 22). Cavity Click Chemistry: Cavity-Catalyzed Azide–Alkyne Cycloaddition. [Link]

  • Royal Society of Chemistry. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • YouTube. (2025, January 17). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wiley-VCH. 4 - Synthesis and Characterization. [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Wikipedia. N-Phenethyl-4-piperidinone. [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. [Link]

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

  • Wikipedia. Seyferth–Gilbert homologation. [Link]

  • Wikipedia. Corey–Fuchs reaction. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • ResearchGate. (2018). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Syntheses. (100 mL) - is added into the flask using the addition funnel and the system is purged with argon for 5 min - (Note 5). [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • SynArchive. Seyferth-Gilbert Homologation. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

Sources

Exploratory

The Strategic Role of Benzyl 4-Ethynylpiperidine-1-Carboxylate in Modern Drug Discovery: Mechanisms, Applications, and Workflows

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and covalent inhibitor design, the selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and covalent inhibitor design, the selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. Benzyl 4-ethynylpiperidine-1-carboxylate (CAS: 1824019-55-7) has emerged as a cornerstone scaffold in modern medicinal chemistry.

Unlike biological therapeutics, the "mechanism of action" of this molecule lies in its chemical and structural utility . It provides a rigid piperidine bioisostere, a bioorthogonal terminal alkyne for Click Chemistry, and an orthogonally cleavable carboxybenzyl (Cbz) protecting group. This whitepaper dissects the structural mechanisms by which this building block optimizes exit vectors, reduces entropic penalties in PROTAC ternary complexes, and enables high-throughput modular library synthesis.

Structural Mechanism of Action: The "Why" Behind the Scaffold

To understand the value of Benzyl 4-ethynylpiperidine-1-carboxylate, we must analyze its three distinct structural domains and the causality behind their selection in drug design.

The Piperidine Ring: Rigidifying the Linker

Historically, PROTACs utilized flexible polyethylene glycol (PEG) or alkyl chains to connect the Protein of Interest (POI) ligand to the E3 ligase recruiter. However, highly flexible linkers incur a massive entropic penalty during the formation of the POI-PROTAC-E3 ternary complex. By incorporating a rigid piperidine ring, medicinal chemists restrict the conformational space of the linker. This pre-organization lowers the energy barrier for ternary complex formation, significantly improving the degradation concentration (DC50) [1]. Furthermore, piperidine rings enhance metabolic stability by eliminating vulnerable aliphatic C-H bonds prone to cytochrome P450-mediated oxidation.

The Terminal Alkyne: Bioorthogonal Conjugation

The 4-ethynyl group serves as a highly reactive, yet bioorthogonal, handle. It acts as the primary exit vector, allowing for rapid conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling [2]. This enables the late-stage functionalization of complex pharmacophores without interfering with existing functional groups.

The Cbz Protecting Group: Orthogonal Synthesis

While the Boc-protected variant (tert-butyl 4-ethynylpiperidine-1-carboxylate) is common, the Benzyl carbamate (Cbz) group offers a critical mechanistic advantage in complex syntheses. Boc groups require highly acidic conditions (e.g., TFA or HCl) for removal, which can degrade acid-sensitive moieties elsewhere on the drug molecule. The Cbz group is cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, providing an orthogonal deprotection strategy that preserves fragile molecular architectures.

Core Applications in Drug Discovery

PROTAC Linker Engineering

Recent breakthroughs in oncology have heavily relied on 4-ethynylpiperidine derivatives. For instance, in the development of MD-265, a highly potent MDM2 degrader, researchers utilized a rigid 4-ethynylpiperidine linker to achieve complete tumor regression in leukemia models [1]. The rigidity of the piperidine prevented the PROTAC from collapsing into a "spaghetti" conformation, thereby maximizing the interaction between MDM2 and the E3 ligase. Similar strategies have been employed in the discovery of orally bioavailable Androgen Receptor (AR) degraders for prostate cancer [3].

Modular Click Chemistry Libraries for Antivirals

During the optimization of SARS-CoV-2 PLpro inhibitors, researchers utilized high-throughput SuFEx-catalyzed azidation paired with CuAAC click chemistry [4]. By reacting diverse azides with alkyne-functionalized piperidines in 96-well plates, they rapidly generated modular libraries to screen for synergistic antiviral efficacy.

Data Presentation: Linker Chemistry Comparison

The following table summarizes the quantitative and qualitative advantages of utilizing a rigid piperidine-alkyne scaffold over traditional linker chemistries.

Linker ArchitectureConformational FlexibilityEntropic Penalty (Ternary Complex)Metabolic Stability (In Vivo)Typical Impact on Degradation (DC50)
PEG Chains (Traditional) HighHighModerateBaseline
Alkyl Chains HighHighLow (High clearance)Variable, often >100 nM
4-Ethynylpiperidine Rigid / Pre-organized Low High Enhanced (Sub-nM achievable)

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the standard operating procedures for utilizing Benzyl 4-ethynylpiperidine-1-carboxylate in drug synthesis.

Protocol 1: Orthogonal Cbz Deprotection and POI Conjugation

Objective: Remove the Cbz group under neutral conditions to expose the secondary amine for attachment to a POI ligand.

  • Setup: Dissolve Benzyl 4-ethynylpiperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight) under a continuous stream of Argon to prevent ignition.

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Validation Check: Monitor reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material confirms Cbz removal.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess methanol.

  • Conjugation: Concentrate the filtrate in vacuo. Immediately dissolve the resulting 4-ethynylpiperidine in DMF. Add the POI-carboxylic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv). Stir for 12 hours at room temperature to yield the POI-alkyne intermediate.

Protocol 2: CuAAC-Mediated PROTAC Assembly (Click Chemistry)

Objective: Conjugate the POI-alkyne intermediate to an azide-functionalized E3 ligase ligand.

  • Solvent Preparation: Prepare a 1:1 mixture of tert-Butanol (t-BuOH) and Water (H₂O) (10 mL total).

  • Reagent Mixing: Add the POI-alkyne intermediate (1.0 equiv, 0.5 mmol) and the Azide-E3 Ligand (1.0 equiv, 0.5 mmol) to the solvent mixture.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 equiv) and Sodium Ascorbate (0.2 equiv) in 1 mL of water. The solution will turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Cycloaddition: Add the active copper catalyst to the main reaction flask. Stir at room temperature for 12-24 hours.

  • Purification: Dilute with brine and extract with Dichloromethane (DCM) (3x 15 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to isolate the final bifunctional PROTAC.

Visualizing the Mechanisms

PROTAC Synthesis Workflow

PROTAC_Workflow A POI Ligand (Target Binder) D Amide Coupling (Attachment to POI) A->D B Benzyl 4-ethynylpiperidine -1-carboxylate C Cbz Deprotection (H2, Pd/C) B->C Removes Cbz C->D Piperidine N-alkylation E CuAAC Click Reaction (Azide-E3 Ligand) D->E Terminal Alkyne exposed F Bifunctional PROTAC E->F Triazole Linkage

PROTAC synthesis workflow utilizing Benzyl 4-ethynylpiperidine-1-carboxylate as a rigid linker.

CuAAC Reaction Logic

CuAAC_Mechanism A Alkyne (4-ethynylpiperidine) D Copper-Acetylide Intermediate A->D B Azide (Functionalized E3 Ligand) E 1,4-Disubstituted 1,2,3-Triazole B->E Cycloaddition C Cu(I) Catalyst (CuSO4 + NaAsc) C->D Catalysis D->E

CuAAC mechanism forming a 1,4-disubstituted 1,2,3-triazole from the 4-ethynylpiperidine alkyne.

References

  • Title: Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of AZD9750, an Orally Bioavailable Androgen Receptor Degrader for the Treatment of Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of SARS-CoV-2 PLpro inhibitors and RIPK1 inhibitors with synergistic antiviral efficacy in a mouse COVID-19 model Source: National Institutes of Health (PMC) URL: [Link]

Foundational

Solubility Profile of Benzyl 4-ethynylpiperidine-1-carboxylate in Organic Solvents

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction Benzyl 4-ethynylpiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core, a f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 4-ethynylpiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core, a functionality prevalent in a wide array of pharmaceuticals and bioactive molecules. The presence of the benzyl carbamate group provides a degree of lipophilicity and metabolic stability, while the ethynyl group offers a reactive handle for further chemical modifications, such as click chemistry, making it a valuable building block in medicinal chemistry. Understanding the solubility profile of this compound is a prerequisite for its effective utilization in both synthesis and formulation.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, and consequently, its therapeutic efficacy.[1][2][3][4] Poor solubility can lead to inadequate drug absorption and is a major hurdle in drug development.[2][3] Therefore, a comprehensive characterization of the solubility of new chemical entities like Benzyl 4-ethynylpiperidine-1-carboxylate in various organic solvents is an indispensable step in the early stages of pharmaceutical development. This guide provides a detailed framework for determining and interpreting the solubility profile of this compound, grounded in established scientific principles and experimental best practices.

Chemical Structure:

Caption: Chemical structure of Benzyl 4-ethynylpiperidine-1-carboxylate.

Theoretical Framework: The Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. The resulting solubility is governed by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution at a given temperature (T):

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, the Gibbs free energy of the system must decrease (ΔG_sol < 0). This process can be conceptually broken down into three steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: The energy needed to create a cavity in the solvent for the solute molecule.

  • Solvation Energy: The energy released when the solute molecule forms interactions with the solvent molecules.

The interplay of these energy contributions determines the extent of solubility. A fundamental guiding principle is that "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. Benzyl 4-ethynylpiperidine-1-carboxylate has both non-polar features (benzyl ring, hydrocarbon piperidine backbone) and polar characteristics (carbamate group, ethynyl group), suggesting it will exhibit a varied solubility profile across a range of organic solvents.

While experimental determination is paramount, computational models such as UNIFAC and COSMO-RS can be valuable for initial solubility predictions and solvent screening, potentially reducing the experimental workload.[5][6][7]

Experimental Determination of the Solubility Profile

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This "gold standard" approach ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of robust and reproducible solubility data.

1. Preparation of Materials:

  • Compound: Benzyl 4-ethynylpiperidine-1-carboxylate (ensure purity is characterized, e.g., by HPLC, NMR).

  • Solvents: A representative panel of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane). Use high-purity, anhydrous solvents.

  • Equipment: Analytical balance, glass vials with screw caps, temperature-controlled orbital shaker, centrifuge, syringe filters (chemically inert, e.g., PTFE), and calibrated volumetric glassware.

2. Experimental Procedure:

  • Step 1: Addition of Excess Solute: Weigh an amount of Benzyl 4-ethynylpiperidine-1-carboxylate into a glass vial that is in clear excess of what is expected to dissolve. This ensures that a saturated solution is formed.

  • Step 2: Addition of Solvent: Add a precise volume of the selected organic solvent to the vial.

  • Step 3: Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A typical equilibration time is 24-72 hours.[1] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby verifying that equilibrium has been established.

  • Step 4: Phase Separation: Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifugation, followed by careful filtration of the supernatant through a syringe filter.[1] The filtration step must be performed quickly to minimize solvent evaporation.

  • Step 5: Sample Dilution: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

  • Step 6: Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by HPLC

A robust and validated HPLC method is crucial for accurate solubility determination.

1. Method Development:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in isocratic mode.

  • Detection: UV detection at a wavelength where Benzyl 4-ethynylpiperidine-1-carboxylate exhibits maximum absorbance.

  • Validation: The method should be validated for linearity, accuracy, and precision.

2. Calibration Curve:

  • Prepare a series of standard solutions of Benzyl 4-ethynylpiperidine-1-carboxylate of known concentrations.

  • Inject these standards into the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown solubility samples.

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_calibration Calibration A Prepare stock solution of known concentration B Create serial dilutions A->B C Inject standards into HPLC B->C D Record peak areas C->D E Plot peak area vs. concentration D->E F Determine linear regression E->F

Caption: Workflow for Generating an HPLC Calibration Curve.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Illustrative Solubility Profile of Benzyl 4-ethynylpiperidine-1-carboxylate at 25 °C

SolventSolvent PolaritySolubility (mg/mL)Solubility (mol/L)
HeptaneNon-polar<0.1<0.0004
TolueneNon-polar5.20.021
DichloromethanePolar aprotic150.80.620
Ethyl AcetatePolar aprotic85.30.351
AcetonePolar aprotic110.50.454
EthanolPolar protic45.10.185
MethanolPolar protic62.70.258

*Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation of Results:

The hypothetical data suggest that Benzyl 4-ethynylpiperidine-1-carboxylate has low solubility in non-polar aliphatic solvents like heptane, and moderate to high solubility in aromatic, polar aprotic, and polar protic solvents. The high solubility in dichloromethane and acetone can be attributed to favorable dipole-dipole interactions with the carbamate group. The moderate solubility in alcohols like ethanol and methanol is likely due to hydrogen bonding capabilities. This type of analysis helps in building a comprehensive understanding of the compound's physicochemical properties.

Practical Applications in Drug Development

A well-defined solubility profile for Benzyl 4-ethynylpiperidine-1-carboxylate is critical for several aspects of its development:

  • Process Chemistry: The data informs the selection of appropriate solvents for synthesis, work-up, and purification steps, particularly for crystallization to control polymorphs and ensure high purity.

  • Pre-formulation: Solubility data is the foundation for developing a suitable dosage form.[8] It guides the choice of excipients and the feasibility of different formulation strategies, such as amorphous solid dispersions or lipid-based formulations for poorly soluble compounds.

  • In Vitro and In Vivo Studies: Understanding the solubility in biorelevant media is crucial for designing and interpreting results from in vitro assays and for predicting in vivo performance.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of Benzyl 4-ethynylpiperidine-1-carboxylate in organic solvents. By adhering to the detailed shake-flask protocol and employing a validated analytical method, researchers can generate high-quality, reliable data. This information is not merely a set of physical constants but a critical tool that informs rational decision-making throughout the drug discovery and development pipeline, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Zhang, C., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]

  • Avdeef, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Gracin, S., et al. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Multidisciplinary Research. Retrieved from [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

Sources

Exploratory

Mass spectrometry (MS) characterization of Benzyl 4-ethynylpiperidine-1-carboxylate

Mass Spectrometry Characterization of Benzyl 4-Ethynylpiperidine-1-Carboxylate: A Comprehensive Technical Guide 1. Executive Summary & Rationale Benzyl 4-ethynylpiperidine-1-carboxylate (Formula: C15H17NO2) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Characterization of Benzyl 4-Ethynylpiperidine-1-Carboxylate: A Comprehensive Technical Guide

1. Executive Summary & Rationale Benzyl 4-ethynylpiperidine-1-carboxylate (Formula: C15H17NO2) is a highly versatile synthetic building block widely utilized in pharmaceutical development and click-chemistry applications[1]. The presence of both a reactive terminal alkyne and a robust carboxybenzyl (Cbz) protecting group makes it an ideal scaffold for modular drug synthesis. However, validating its structural integrity during synthesis or extraction requires precise analytical techniques.

As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of this molecule not merely as a data-gathering exercise, but as a self-validating analytical system. This guide establishes the definitive electrospray ionization tandem mass spectrometry (ESI-MS/MS) workflows, elucidates the causality behind the observed fragmentation dynamics[2], and provides a robust framework for unambiguous structural confirmation.

2. Physicochemical Profiling & Exact Mass Determination Before initiating any MS protocol, establishing the theoretical exact mass and anticipated adducts is non-negotiable. In positive ion mode (ESI+), the basic nature of the piperidine nitrogen (even when partially attenuated by the carbamate) and the localized electron density of the carbonyl oxygen serve as primary protonation sites[2].

Table 1: Exact Mass and Predicted ESI+ Adducts for C15H17NO2

Species Formula Theoretical m/z Causality / Diagnostic Significance
Neutral Molecule C15H17NO2 243.1259 Fundamental exact mass[1].
Protonated Precursor [M+H]+ 244.1338 Primary target ion; driven by acidic mobile phase modifiers.
Sodium Adduct [M+Na]+ 266.1157 Common artifact from glassware; highly stable, resists fragmentation.

| Dimer Adduct | [2M+H]+ | 487.2603 | Concentration-dependent artifact; indicates source saturation if dominant. |

3. Mechanistic Fragmentation Dynamics (MS/MS) The collision-induced dissociation (CID) of Benzyl 4-ethynylpiperidine-1-carboxylate follows highly predictable, yet structurally diagnostic, pathways. Understanding the why behind the fragmentation allows us to definitively differentiate this molecule from structural isomers.

  • Cbz Group Lability (The m/z 91.05 Peak): The most kinetically favored cleavage in Cbz-protected amines is the heterolytic cleavage of the C-O bond, yielding the highly resonance-stabilized benzyl cation (m/z 91.0548). This peak dominates the spectrum at low collision energies (CE).

  • Carbamate Decarboxylation (The m/z 110.10 Peak): A secondary pathway involves the concerted loss of the entire Cbz moiety via the expulsion of carbon dioxide (44 Da) and a benzyl radical/toluene equivalent, leaving the protonated 4-ethynylpiperidine core (m/z 110.0970).

  • Piperidine Ring Fission: Once the protecting group is removed, the naked piperidine ring undergoes high-energy fragmentation. Neutral elimination of ammonia (NH3) or acetylene (C2H2) from the ethynyl group provides definitive proof of the core structure[3].

Pathway M Precursor Ion [M+H]+ m/z 244.1338 Benzyl Benzyl Cation m/z 91.0548 M->Benzyl Charge Retention on Benzyl (- C8H11NO2) Isocyanate Isocyanate Ion m/z 136.0763 M->Isocyanate Loss of Benzyl Alcohol (- C7H8O, 108 Da) Amine Protonated Amine m/z 110.0970 M->Amine Complete Cbz Loss (- CO2, - C7H6) Frag1 [Amine - NH3]+ m/z 93.0704 Amine->Frag1 Ring Fission (- NH3, 17 Da)

Fig 1. Mechanistic ESI-MS/MS fragmentation pathway of Benzyl 4-ethynylpiperidine-1-carboxylate.

Table 2: Diagnostic MS/MS Fragment Ions (Precursor m/z 244.13)

Fragment m/z Formula Structural Assignment Mechanistic Origin
136.0763 C8H10NO+ Isocyanate Derivative Loss of benzyl alcohol from the carbamate.
110.0970 C7H12N+ Protonated Amine Core Complete loss of the Cbz protecting group.
91.0548 C7H7+ Benzyl Cation Heterolytic C-O cleavage; confirms Cbz presence.

| 93.0704 | C7H9+ | Deaminated Core | Ring fission and loss of NH3 from m/z 110[3]. |

4. Self-Validating LC-MS/MS Protocol An analytical protocol is only as reliable as its internal checks. The following methodology is designed as a self-validating system, ensuring that both intact precursor transmission and comprehensive fragmentation are achieved without artifacts.

Step 1: Sample Preparation

  • Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid (FA).

  • Causality: Methanol provides superior desolvation efficiency in the ESI source compared to acetonitrile. The 0.1% FA forces the pH below the pKa of the carbamate/piperidine system, driving the equilibrium entirely toward the [M+H]+ state. This eliminates signal splitting between neutral and protonated species, maximizing sensitivity.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a steep gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min[2].

  • Causality: The hydrophobic Cbz group ensures strong initial retention on the C18 phase. The steep gradient minimizes longitudinal diffusion, resulting in sharp, highly concentrated peaks entering the MS source, thereby maximizing the signal-to-noise ratio and preventing matrix suppression.

Step 3: Mass Spectrometry Acquisition (ESI-Q-TOF or QqQ)

  • Action: Operate in Positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Self-Validating Check (CE Ramping): Do not use a single Collision Energy (CE). Program a CE ramp from 15 eV to 40 eV.

  • Causality: The Cbz group is highly labile and will cleave at low energy (~15 eV) to yield the m/z 91.05 peak. If you only use high CE, the precursor (m/z 244.13) will be entirely obliterated, leaving only low-mass noise. Ramping the CE ensures you capture the survival of the precursor, the low-energy Cbz cleavage, and the high-energy piperidine ring fission[2] in a single, unified spectrum.

LCMS_Workflow Prep Sample Prep 0.1% FA in MeOH LC UHPLC Separation C18 Column Prep->LC Ionization ESI+ Ionization 3.0 kV Capillary LC->Ionization MS MS/MS Analysis CE Ramp 15-40 eV Ionization->MS Data Data MS->Data

Fig 2. Self-validating LC-MS/MS workflow for Benzyl 4-ethynylpiperidine-1-carboxylate analysis.

5. Data Interpretation & Quality Control Upon data acquisition, structural confirmation is achieved by validating the exact mass of the precursor against the theoretical m/z 244.1338. A mass error of < 5 ppm is required for high-resolution instruments (e.g., Q-TOF). The presence of m/z 91.05 confirms the Cbz protecting group, while the m/z 110.10 and its subsequent deamination product (m/z 93.07) validate the 4-ethynylpiperidine core[3]. If m/z 266.11 ([M+Na]+) is the base peak, the protocol has failed its internal check (indicating sodium contamination or insufficient acidification), and the sample preparation must be repeated with fresh 0.1% FA.

References 1.[2] BenchChem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Available at: 2.[3] National Institutes of Health (PubMed). "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Available at: 3.[1] National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 177866130, C15H17NO2." Available at:

Foundational

Benzyl 4-ethynylpiperidine-1-carboxylate molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Benzyl 4-ethynylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl 4-ethynylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol, discuss its analytical characterization, and explore its applications in drug discovery and development.

Core Molecular Attributes

Benzyl 4-ethynylpiperidine-1-carboxylate, with the chemical formula C₁₅H₁₇NO₂, is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen and an ethynyl functional group at the 4-position. This unique combination of a rigid alkyne and a flexible piperidine scaffold makes it a valuable synthon for introducing specific conformational constraints and providing a handle for further chemical modifications in drug design.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Exact Mass 243.12593 u

Synthesis Protocol

The synthesis of Benzyl 4-ethynylpiperidine-1-carboxylate can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative method.

Experimental Workflow Diagram

SynthesisWorkflow A 1. Oxidation of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate B 2. Corey-Fuchs Reaction on Benzyl 4-formylpiperidine-1-carboxylate A->B Swern or Dess-Martin oxidation C 3. Elimination to form the Alkyne B->C Treatment with n-butyllithium D Target Compound: Benzyl 4-ethynylpiperidine-1-carboxylate C->D Work-up and purification

Caption: Synthesis workflow for Benzyl 4-ethynylpiperidine-1-carboxylate.

Step-by-Step Methodology

Step 1: Oxidation of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate to Benzyl 4-formylpiperidine-1-carboxylate

  • To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add Dess-Martin periodinane (1.1 equivalents).

  • Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, Benzyl 4-formylpiperidine-1-carboxylate, which can often be used in the next step without further purification.

Causality: The Dess-Martin periodinane is a mild and selective oxidizing agent suitable for converting the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. The low temperature helps to control the reaction and minimize side products.

Step 2: Corey-Fuchs Reaction on Benzyl 4-formylpiperidine-1-carboxylate

  • To a solution of triphenylphosphine (2 equivalents) in anhydrous DCM, add carbon tetrabromide (1 equivalent) at 0 °C.

  • After stirring for 15 minutes, add a solution of Benzyl 4-formylpiperidine-1-carboxylate (1 equivalent) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the corresponding dibromo-olefin intermediate.

Causality: The Corey-Fuchs reaction is a reliable method for converting aldehydes into terminal alkynes. The first part of this two-step one-pot reaction generates a dibromo-olefin.

Step 3: Elimination to form the Alkyne

  • Dissolve the dibromo-olefin intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.2 equivalents, as a solution in hexanes) to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Benzyl 4-ethynylpiperidine-1-carboxylate.

Causality: The strong base, n-butyllithium, facilitates a double dehydrohalogenation of the dibromo-olefin to form the terminal alkyne. The low temperature is crucial to control the reactivity of the organolithium reagent.

Analytical Characterization

The structure and purity of Benzyl 4-ethynylpiperidine-1-carboxylate are confirmed using standard analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), piperidine ring protons, and a characteristic singlet for the acetylenic proton.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, aromatic carbons, benzylic carbon, piperidine ring carbons, and two distinct signals for the sp-hybridized carbons of the alkyne.
IR Spectroscopy A sharp absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a weaker absorption around 2100 cm⁻¹ for the C≡C stretch. A strong absorption around 1700 cm⁻¹ for the C=O stretch of the carbamate.
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.

Applications in Drug Discovery

The N-benzyl piperidine motif is a well-established scaffold in medicinal chemistry due to its structural flexibility and three-dimensional nature. The incorporation of an ethynyl group at the 4-position of the piperidine ring offers several advantages for drug design:

  • Structural Rigidity: The linear geometry of the alkyne can act as a rigid linker or introduce conformational constraints, which can be beneficial for optimizing binding to a biological target.

  • Bioisosteric Replacement: The ethynyl group can serve as a bioisostere for other chemical groups, influencing the compound's polarity, metabolic stability, and pharmacokinetic properties.

  • Click Chemistry Handle: The terminal alkyne is a versatile functional group that can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This allows for the efficient and modular synthesis of more complex molecules and bioconjugates.

Logical Relationship Diagram

Applications A Benzyl 4-ethynylpiperidine-1-carboxylate B Rigid Scaffold & Linker A->B C Versatile Chemical Handle A->C D Bioisosteric Element A->D E Lead Optimization in Drug Discovery B->E F Synthesis of Novel Therapeutic Agents C->F G PROTACs & Chemical Probes C->G D->E E->F

Caption: Applications of Benzyl 4-ethynylpiperidine-1-carboxylate in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Benzyl 4-ethynylpiperidine-1-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

While a specific safety data sheet (SDS) for this compound may not be readily available, the safety precautions for structurally similar compounds, such as other piperidine derivatives and benzyl carbamates, should be followed.

References

General references for synthesis and applications of related compounds.

  • Synthesis of piperidine derivatives: Organic Syntheses provides numerous protocols for the modification of the piperidine ring. (A general reference to a reputable source for synthetic procedures).
  • Applications of piperidine in medicinal chemistry: A review of the N-benzyl piperidine motif in drug discovery highlights its importance. (General reference to the utility of the core scaffold).
  • Corey-Fuchs Reaction: E. J. Corey, P. L. Fuchs, Tetrahedron Lett., 1972, 13, 3769-3772.
  • Dess-Martin Oxidation: D. B. Dess, J. C. Martin, J. Am. Chem. Soc., 1991, 113, 7277-7287.

Protocols & Analytical Methods

Method

Application Note: Chemoselective Cbz Deprotection of Benzyl 4-ethynylpiperidine-1-carboxylate Derivatives

Abstract The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, valued for its stability and versatile removal options.[1] However, its deprotection in molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, valued for its stability and versatile removal options.[1] However, its deprotection in molecules containing sensitive functionalities, such as the terminal alkyne in Benzyl 4-ethynylpiperidine-1-carboxylate, presents a significant chemoselectivity challenge. Standard catalytic hydrogenolysis conditions, the most common method for Cbz removal, are often incompatible with alkynes, leading to over-reduction.[2][3] This guide provides a detailed analysis of alternative deprotection strategies, offering field-proven protocols and expert insights to navigate this synthetic hurdle. We focus on methods that preserve the critical ethynyl moiety, including Lewis acid-mediated cleavage, direct acidic cleavage, and carefully optimized catalytic transfer hydrogenation.

The Chemoselectivity Challenge: Preserving the Ethynyl Group

The primary obstacle in deprotecting Benzyl 4-ethynylpiperidine-1-carboxylate and its derivatives is the inherent reactivity of the carbon-carbon triple bond.

  • Catalytic Hydrogenation: Conventional methods using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) readily cleave the Cbz group but will also reduce the alkyne, typically to the corresponding alkene and subsequently to the alkane.[4][5] This lack of selectivity renders the standard protocol unsuitable for this class of compounds.

  • Catalytic Transfer Hydrogenation (CTH): While often considered a milder and safer alternative to high-pressure hydrogenation, CTH methods using hydrogen donors like ammonium formate or cyclohexene can still lead to alkyne reduction, depending on the catalyst activity and reaction conditions.[6][7]

Therefore, successful deprotection requires a strategic departure from classical hydrogenolysis towards methods that do not rely on global reduction.

Comparative Analysis of Deprotection Methodologies

The selection of an appropriate deprotection method is contingent on substrate stability, functional group tolerance, and available laboratory resources. Below is a comparative overview of viable strategies.

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations & Alkyne Compatibility
Lewis Acid-Mediated AlCl₃ in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Excellent functional group tolerance (preserves reducible groups like alkynes, nitro groups), mild (room temp), scalable, and avoids heavy metals.[6][8]HFIP is a specialty solvent; requires stoichiometric Lewis acid, leading to more waste. High alkyne compatibility. [6]
Acidic Cleavage HBr in Acetic Acid (AcOH)Potent, rapid, and well-established method. Reagents are common and inexpensive.[9]Harsh conditions can be incompatible with other acid-labile groups (e.g., Boc). Potential for hydrobromination of the alkyne if conditions are not anhydrous.[10] Good alkyne compatibility under anhydrous conditions.
Catalytic Transfer Hydrogenation (CTH) Pd/C, Ammonium Formate (HCO₂NH₄) in MeOH/EtOHAvoids flammable H₂ gas, making it safer and simpler to set up.[2][11]Risk of alkyne reduction remains and requires careful reaction monitoring and optimization. Catalyst poisoning by sulfur-containing functional groups can be an issue.[12] Moderate alkyne compatibility; requires optimization.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMASuperior for substrates with multiple sensitive functionalities that are incompatible with both acid and reduction.[13]Requires elevated temperatures (75 °C); potential for side reactions with electrophilic sites on the substrate. High alkyne compatibility.

Decision & Workflow Visualization

Selecting the optimal deprotection strategy is critical for success. The following decision tree provides a logical framework for choosing a method based on the specific substrate and laboratory constraints.

start Start: Cbz-Protected 4-Ethynylpiperidine Derivative q1 Are other acid-labile groups (e.g., Boc, acetals) present? start->q1 q2 Is scalability and avoidance of heavy metals a priority? q1->q2  No method1 Recommended Method: AlCl3 / HFIP q1->method1  Yes q2->method1  Yes method2 Alternative Method: HBr in Acetic Acid q2->method2  No method3 Consider: Catalytic Transfer Hydrogenation (Requires careful optimization) method2->method3 If harsh acidity is a concern...

Caption: Decision tree for selecting a Cbz deprotection method.

A generalized workflow for performing and analyzing the deprotection reaction is illustrated below. Rigorous monitoring is key to preventing side reactions or incomplete conversion.

cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation setup 1. Reaction Setup (Inert atmosphere, add substrate & solvent) reagent 2. Reagent Addition (e.g., AlCl3, HBr/AcOH) setup->reagent stir 3. Stirring (Specified temp & time) reagent->stir monitor 4. Monitoring (TLC, LC-MS) stir->monitor quench 5. Quench Reaction monitor->quench extract 6. Work-up & Extraction quench->extract purify 7. Purification (Chromatography or Crystallization) extract->purify product Final Product: Deprotected Amine purify->product

Caption: General experimental workflow for Cbz deprotection.

Detailed Application Protocols

Protocol 1: Lewis Acid-Mediated Deprotection with AlCl₃/HFIP (Recommended)

This method is the top recommendation due to its proven compatibility with reducible functional groups and its operation at ambient temperature.[8][14]

  • Principle: The highly polar, non-nucleophilic solvent HFIP enhances the Lewis acidity of AlCl₃, which coordinates to the carbonyl oxygen of the Cbz group, facilitating the cleavage of the benzyl C-O bond. The resulting benzyl cation is scavenged.

  • Materials:

    • Benzyl 4-ethynylpiperidine-1-carboxylate derivative (1.0 equiv)

    • Aluminum chloride (AlCl₃, anhydrous, 3.0 equiv)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, stir bar, and standard glassware

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the Cbz-protected amine (1.0 equiv).

    • Add HFIP to achieve a concentration of approximately 0.25 M (e.g., 4.0 mL for a 1.0 mmol scale reaction). Stir to dissolve.

    • Carefully add anhydrous AlCl₃ (3.0 equiv) portion-wise at room temperature. The mixture will likely be a suspension.[6]

    • Stir the reaction vigorously at room temperature for 2-16 hours.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Work-up: Upon completion, dilute the reaction mixture with DCM (approx. 20 mL for a 1 mmol scale). The suspension should become a clear solution.

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography or crystallization to yield the deprotected piperidine.

  • Expert Commentary: The use of 3 equivalents of AlCl₃ ensures the reaction goes to completion.[6] While AlCl₃ may not fully dissolve initially, vigorous stirring is sufficient. The dilution with DCM before quenching is crucial for achieving a homogeneous solution and ensuring a safe, controlled quench.

Protocol 2: Acid-Mediated Cleavage with HBr in Acetic Acid

This is a classic, robust, and cost-effective method suitable for substrates that can withstand harsh acidic conditions.

  • Principle: The strong acid protonates the carbamate, and the bromide ion acts as a nucleophile to cleave the benzylic C-O bond, releasing CO₂, toluene, and the amine hydrobromide salt.

  • Materials:

    • Benzyl 4-ethynylpiperidine-1-carboxylate derivative (1.0 equiv)

    • 33% HBr in Acetic Acid

    • Anhydrous diethyl ether

    • Round-bottom flask, stir bar

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in a minimal amount of glacial acetic acid if necessary, or add the HBr/AcOH solution directly to the substrate in a round-bottom flask at 0 °C.

    • Add 33% HBr in acetic acid (typically 2-4 mL per gram of substrate).

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Reaction Monitoring: Monitor by TLC or LC-MS. The product will be the HBr salt, which may have a different retention factor.

    • Work-up and Isolation: Upon completion, add a large volume of cold, anhydrous diethyl ether to precipitate the amine hydrobromide salt.

    • Collect the solid product by filtration, washing thoroughly with diethyl ether to remove acetic acid and byproducts.

    • Dry the resulting solid under vacuum. The free amine can be obtained by neutralization with a suitable base (e.g., NaHCO₃ or NaOH solution) and subsequent extraction.

  • Expert Commentary: This method is very effective but harsh. Ensure your substrate does not contain other acid-labile protecting groups. The precipitation with ether is an effective way to isolate the product, often in high purity, separating it from non-basic byproducts.

Mechanistic Insight: AlCl₃/HFIP Deprotection

The synergy between AlCl₃ and HFIP is key to the method's success under mild conditions.

start Cbz-Protected Amine + AlCl3 + HFIP step1 1. Lewis Acid Activation AlCl3 coordinates to the Cbz carbonyl oxygen. start->step1 Coordination step2 2. C-O Bond Cleavage HFIP facilitates cleavage, forming a stable benzyl cation and a carbamic acid intermediate. step1->step2 Cleavage step3 3. Decarboxylation The unstable carbamic acid spontaneously loses CO2. step2->step3 Spontaneous product Final Product: Deprotected Amine step3->product Release of CO2

Caption: Proposed mechanism for Cbz deprotection via AlCl3/HFIP.

Conclusion

The deprotection of Benzyl 4-ethynylpiperidine-1-carboxylate derivatives requires careful consideration to preserve the alkyne functionality. While traditional catalytic hydrogenolysis is unsuitable, several robust alternatives exist. The AlCl₃/HFIP system stands out as the premier choice, offering high chemoselectivity, mild reaction conditions, and scalability, making it ideal for complex drug discovery programs.[6][8] For routine synthesis where acid stability is not a concern, HBr in acetic acid remains a rapid and economical option. By understanding the reactivity of the substrate and choosing the appropriate methodology, researchers can efficiently access these valuable building blocks for further synthetic elaboration.

References

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • BenchChem. (2025). Technical Support Center: Cbz Removal in PROTAC Synthesis.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol. Organic Letters, 24, 3736-3740. Available at: [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665-5674. Available at: [Link]

  • BenchChem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Available at: [Link]

  • Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Available at: [Link]

  • ResearchGate. (2010). Selective Cleavage of Cbz-Protected Amines. Available at: [Link]

  • Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. PubMed. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Organic Letters. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Available at: [Link]

  • PubMed. (2003). Chemoselective radical cleavage of Cbz-protected nitrogen compounds. Available at: [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]

  • Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters. Semantic Scholar. Available at: [Link]

  • Mori, N., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Available at: [Link]

  • PubMed. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Available at: [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Available at: [Link]

  • ResearchGate. (2001). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]

  • PMC. (2021). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work? Available at: [Link]

  • Chemistry Stack Exchange. (2017). Trimethylsilyl iodide - Alkyne Reaction. Available at: [Link]

  • ResearchGate. (2015). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]

  • PMC. (2018). Reductive Decarboxylative Alkynylation of N-Hydroxyphthalimide Esters with Bromoalkynes. Available at: [Link]

  • PMC. (2018). Developing deprotectase biocatalysts for synthesis. Available at: [Link]

  • PMC. (2015). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Available at: [Link]

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Application

Application Notes &amp; Protocols: Benzyl 4-ethynylpiperidine-1-carboxylate as a Versatile Building Block for Advanced Piperidine Synthesis

Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone for drug design. This guide details the utility of Benzyl 4-ethynylpiperidine-1-carboxylate, a bifunctional building block that combines the robust piperidine core with a versatile terminal alkyne. This reactive handle serves as a gateway for introducing molecular complexity through powerful and efficient coupling reactions. We provide in-depth protocols for its application in Sonogashira cross-coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry," enabling researchers to rapidly generate diverse libraries of novel piperidine-containing molecules. Furthermore, we discuss the strategic removal of the N-benzylcarbamate (Cbz) protecting group to allow for subsequent derivatization, highlighting a complete workflow from building block to complex drug-like scaffolds.

Core Characteristics and Handling

Benzyl 4-ethynylpiperidine-1-carboxylate is a stable, crystalline solid under standard conditions. However, adherence to proper handling and storage protocols is essential to ensure its integrity and the safety of the researcher.

Physicochemical & Safety Data
PropertyValueSource / Notes
Chemical Name Benzyl 4-ethynylpiperidine-1-carboxylate-
Molecular Formula C₁₅H₁₇NO₂-
Molecular Weight 243.30 g/mol -
Appearance White to off-white solidTypical observation
CAS Number 138163-09-4 (related vinyl compound)Note: CAS for the exact ethynyl structure can vary by supplier. The provided CAS is for a closely related analog.[2]
Stability Stable under normal conditions. May be air sensitive.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen).[4]
Incompatibilities Strong oxidizing agents.[3][5]

Hazard Profile: This compound and its structural analogs may cause skin and eye irritation.[2][4] It may be harmful if swallowed or inhaled.[2][3][6] Always handle with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] All manipulations should be performed in a certified chemical fume hood.[6]

Proposed Synthesis of the Building Block

While Benzyl 4-ethynylpiperidine-1-carboxylate is commercially available, understanding its synthesis provides context for its purity and potential side products. A common and efficient route begins with the readily available ethyl 1-benzylpiperidine-4-carboxylate and proceeds through an aldehyde intermediate.

G cluster_0 Synthetic Pathway A Ethyl 1-benzylpiperidine-4-carboxylate B 1-Benzylpiperidine-4-carboxaldehyde A->B  DIBAL-H, Toluene, -78°C C Dibromo-olefin Intermediate B->C  CBr₄, PPh₃, DCM D Benzyl 4-ethynylpiperidine-1-carboxylate C->D  n-BuLi, THF, -78°C

Caption: Proposed synthesis of the title compound via reduction and Corey-Fuchs homologation.

Expert Insights: Causality Behind the Synthetic Route

The choice of Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) is critical for the selective reduction of the ester to the aldehyde, preventing over-reduction to the alcohol.[7] The subsequent two-step Corey-Fuchs reaction is a robust and widely-used method for converting aldehydes into terminal alkynes. The first step generates a dibromo-olefin, which is then treated with a strong base like n-butyllithium (n-BuLi) to effect a dehydrohalogenation and lithium-acetylide formation, followed by an aqueous quench to yield the desired terminal alkyne.

Core Applications: Gateway to Molecular Diversity

The terminal alkyne is the key to the synthetic utility of this building block, enabling two of modern chemistry's most powerful C-C and C-N bond-forming reactions.

The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is the premier method for forming a bond between a terminal alkyne (sp carbon) and an aryl or vinyl halide (sp² carbon). This reaction provides a direct and efficient route to arylalkynes, a common motif in pharmaceuticals and advanced materials.[8]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox [R-Pd(II)-X]L₂ pd0->pd_ox Oxidative Addition (R-X) pd_trans [R-Pd(II)-C≡CR']L₂ pd_ox->pd_trans pd_trans->pd0 Reductive Elimination Product R-C≡CR' cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd_ox Transmetalation cu_alkyne->cu_x Base

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.[9]

Protocol 1: General Procedure for Sonogashira Coupling

Objective: To couple Benzyl 4-ethynylpiperidine-1-carboxylate with an aryl iodide.

Materials:

  • Benzyl 4-ethynylpiperidine-1-carboxylate (1.0 eq)

  • Aryl Iodide (e.g., 4-Iodotoluene) (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Argon), add Benzyl 4-ethynylpiperidine-1-carboxylate, the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with Argon three times to ensure anaerobic conditions.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and saturated brine. The copper catalyst often necessitates an additional wash with a dilute aqueous solution of ammonium chloride to remove residual copper salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The reaction relies on two interconnected catalytic cycles.[9] The palladium cycle activates the aryl halide, while the copper cycle activates the alkyne by forming a copper acetylide intermediate.[9] The amine base is crucial as it both scavenges the HX acid produced and helps maintain the palladium catalyst in its active Pd(0) state.[10] While this reaction is robust, anhydrous and anaerobic conditions are highly recommended to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. B. Sharpless, "Click Chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[11] The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[11][12] This reaction is exceptionally reliable and tolerant of a vast array of functional groups, making it ideal for bioconjugation and the synthesis of complex molecular architectures from modular pieces.[13][14]

G cluster_0 CuAAC 'Click' Reaction A Benzyl 4-ethynylpiperidine-1-carboxylate Catalyst Cu(I) Source (e.g., CuSO₄ + Na Ascorbate) A->Catalyst B Organic Azide (R-N₃) B->Catalyst C 1,4-Disubstituted Triazole Product Catalyst->C

Caption: Schematic overview of the CuAAC "Click" reaction workflow.

Protocol 2: General Procedure for CuAAC Reaction

Objective: To form a triazole linkage with Benzyl 4-ethynylpiperidine-1-carboxylate and an organic azide.

Materials:

  • Benzyl 4-ethynylpiperidine-1-carboxylate (1.0 eq)

  • Organic Azide (e.g., Benzyl Azide) (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq)

  • Sodium Ascorbate (0.10 - 0.20 eq)

  • Solvent system (e.g., 1:1 mixture of tert-Butanol and Water)

Procedure:

  • In a flask, dissolve Benzyl 4-ethynylpiperidine-1-carboxylate and the organic azide in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.

  • To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution. A color change is often observed.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.

Expert Insights: The key to this reaction's success is the in situ reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate.[14] This avoids the need to handle potentially unstable Cu(I) salts. The reaction's high thermodynamic driving force (~25-26 kcal/mol) and low activation energy (with catalysis) ensure rapid conversion to a single regioisomeric product, which is a hallmark of a true "click" reaction.[14] Its remarkable tolerance to aqueous conditions and biological functional groups has cemented its role in pharmaceutical and materials science.[13]

Downstream Processing: Unveiling the Piperidine Core

The N-Cbz (benzyl carbamate) group is an excellent protecting group, but its removal is often necessary to enable further modification of the piperidine nitrogen. Catalytic hydrogenolysis is the most common and cleanest method for this transformation.

Protocol 3: N-Cbz Deprotection via Hydrogenolysis

Objective: To remove the benzyl carbamate protecting group.

Materials:

  • N-Cbz protected piperidine derivative (1.0 eq)

  • Palladium on Carbon (Pd/C), 10 wt% (5-10 mol% Pd)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the N-Cbz protected compound in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent to the catalyst first.

  • Seal the flask and purge the system by evacuating and backfilling with H₂ gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. The only byproducts are toluene and CO₂, which are volatile.

  • Once complete, carefully purge the system with an inert gas (Argon or Nitrogen) to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with fresh solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine, which is often pure enough for the next step.

Conceptual Workflow for Drug Discovery

This building block is ideally suited for the rapid generation of compound libraries for high-throughput screening. The workflow below illustrates how a single building block can be diversified into a large collection of unique chemical entities.

G cluster_0 Drug Discovery Library Synthesis cluster_1 Step 1: Core Diversification cluster_2 Step 3: Final Stage Diversification Start Benzyl 4-ethynylpiperidine-1-carboxylate Sono Sonogashira Coupling (Aryl Halide Library) Start->Sono Click CuAAC Reaction (Azide Library) Start->Click Lib1 Library A (Aryl-alkyne Piperidines) Sono->Lib1 Lib2 Library B (Triazole Piperidines) Click->Lib2 Deprotect Step 2: Deprotection (Parallel Hydrogenolysis) Lib1->Deprotect Lib2->Deprotect Free_N Libraries A' & B' (Free Piperidine Nitrogen) Deprotect->Free_N Acylation Acylation (Acyl Chloride Library) Free_N->Acylation Alkylation Reductive Amination (Aldehyde Library) Free_N->Alkylation Final_Lib Final Compound Library (For Biological Screening) Acylation->Final_Lib Alkylation->Final_Lib

Caption: Conceptual workflow for generating a diverse compound library from a single building block.

This strategic approach allows for the systematic exploration of the chemical space around the piperidine core, enabling the identification of structure-activity relationships (SAR) critical for modern drug development. The reliability of the coupling reactions ensures that the synthetic efforts are productive, maximizing the output of novel chemical matter for biological evaluation.

References

  • NextSDS. (n.d.). benzyl 4-ethenylpiperidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Kong, J., et al. (2010). PREPARATION OF ETHYL 1-BENZYL-4-FLUOROPIPERIDINE-4-CARBOXYLATE. Organic Syntheses, 87, 137. Retrieved from [Link]

  • Maleš, M., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]

  • Lipshutz, B. H., et al. (n.d.). Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Retrieved from [Link]

  • Almalki, A. J., et al. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. European Journal of Medicinal Chemistry, 113, 214-227. Retrieved from [Link]

  • BZ Chemical. (2019). BOC Protection and Deprotection. Retrieved from [Link]

  • Kumar, P., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(43), 26848-26852. Retrieved from [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5246250, 4-Ethynylpiperidine. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Kulmanov, M., et al. (2025). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury. Medicina, 61(12), 1957. Retrieved from [Link]

  • Slanina, T. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Valgimigli, L., et al. (2012). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Jurnal Pendidikan Kimia, 89(3), 403-405. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

  • University of California, Davis. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

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Method

Application Note: Regioselective Synthesis of 1,2,3-Triazoles from Benzyl 4-ethynylpiperidine-1-carboxylate via CuAAC

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The piperidine ring is a privileged pharmacophore ubiquitous i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The piperidine ring is a privileged pharmacophore ubiquitous in FDA-approved therapeutics. When functionalized with a 1,2,3-triazole core, the resulting scaffold exhibits enhanced metabolic stability, improved hydrogen-bonding capabilities, and favorable physicochemical profiles. This application note details the robust, highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing Benzyl 4-ethynylpiperidine-1-carboxylate as the terminal alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Rationale & Substrate Causality

To ensure reproducible success, it is critical to understand the causality behind the reagent selection and reaction architecture.

Strategic Protecting Group Selection

The choice of the carboxybenzyl (Cbz) protecting group (Benzyl carboxylate) over the more common tert-butyloxycarbonyl (Boc) group is highly strategic. While Boc is acid-labile, Cbz is stable to strong acidic conditions, allowing for orthogonal downstream functionalization[1]. Furthermore, once the CuAAC reaction is complete, the terminal alkyne is fully consumed into the highly stable aromatic 1,2,3-triazole ring. Consequently, the Cbz group can be cleanly removed via standard catalytic hydrogenation (e.g., Pd/C, H₂) without risking the reduction of the now-absent alkyne or the robust triazole core, liberating the secondary piperidine amine for further derivatization.

Catalytic Causality: The CuAAC Architecture

The CuAAC reaction, independently pioneered by [2] and [3], relies on the in situ generation of a Cu(I) catalyst.

  • Redox Control: We utilize a 1:2 molar ratio of CuSO₄ to sodium ascorbate. Sodium ascorbate serves as a mild, sacrificial reductant. Maintaining an excess of ascorbate is critical; it continuously suppresses the oxidative disproportionation of Cu(I) back to Cu(II) and Cu(0), thereby preventing the undesired oxidative homocoupling of the alkyne (Glaser coupling) that would otherwise consume the valuable piperidine starting material[4].

  • Solvent Dynamics: A 1:1 mixture of t-BuOH and H₂O is the gold standard. t-BuOH is miscible with water but creates a micro-biphasic environment. The organic substrates concentrate in the t-BuOH-rich domains, while the inorganic copper salts remain in the aqueous phase. The reaction occurs efficiently at the interface, and the steric bulk of t-BuOH prevents it from participating in unwanted side reactions.

CuAAC_Mechanism Cu_Cat Cu(II) Precatalyst + Na Ascorbate Cu_I Active Cu(I) Catalyst Cu_Cat->Cu_I Reduction Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne Benzyl 4-ethynylpiperidine -1-carboxylate Alkyne->Cu_Acetylide Intermediate Cu-Metallacycle Intermediate Cu_Acetylide->Intermediate + Azide Azide Organic Azide (R-N3) Azide->Intermediate Intermediate->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Ring Closure & Protonation

Figure 1: Mechanistic pathway of the CuAAC reaction generating 1,4-disubstituted 1,2,3-triazoles.

Reaction Optimization Data

To validate the protocol, quantitative optimization was performed using Benzyl 4-ethynylpiperidine-1-carboxylate and a model benzyl azide. The data below demonstrates the superiority of the t-BuOH/H₂O system and the dramatic acceleration provided by the THPTA ligand.

Table 1: Optimization of CuAAC Reaction Conditions
EntrySolvent SystemCatalyst (CuSO₄)Reductant (NaAsc)LigandTime (h)Yield (%)
1DCM / H₂O (1:1)5 mol%10 mol%None2445
2THF / H₂O (1:1)5 mol%10 mol%None1872
3 t-BuOH / H₂O (1:1) 5 mol% 10 mol% None 12 88
4t-BuOH / H₂O (1:1)1 mol%5 mol%None2465
5 t-BuOH / H₂O (1:1) 5 mol% 10 mol% THPTA (5 mol%) 4 >95

Note: Reactions performed at ambient temperature (25 °C) using 1.0 mmol of alkyne and 1.05 mmol of azide.

Materials and Reagents

  • Substrate: Benzyl 4-ethynylpiperidine-1-carboxylate (CAS: 1824019-55-7)

  • Coupling Partner: Target Organic Azide (R-N₃)

  • Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reductant: Sodium ascorbate (NaAsc)

  • Ligand (Optional but recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Solvents: tert-Butanol (t-BuOH), Ultrapure Water (H₂O), Ethyl Acetate (EtOAc), Brine.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (color changes) act as built-in checkpoints to ensure the catalyst is in the correct oxidation state.

CuAAC_Workflow Step1 1. Substrate Preparation Mix Alkyne + Azide in t-BuOH/H2O Step3 3. Reaction Initiation Combine & Stir at Ambient Temp Step1->Step3 Step2 2. Catalyst Activation Premix CuSO4 & Na Ascorbate Step2->Step3 Step4 4. Phase Separation Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of piperidine-triazole conjugates.

Protocol A: Standard Biphasic CuAAC (For highly reactive azides)
  • Substrate Solubilization: In a 25 mL round-bottom flask, dissolve Benzyl 4-ethynylpiperidine-1-carboxylate (243 mg, 1.0 mmol) and the target organic azide (1.05 mmol) in 5.0 mL of t-BuOH. Stir until fully homogenous.

  • Aqueous Addition: Add 4.0 mL of distilled H₂O to the stirring organic mixture.

  • Catalyst Preparation (Self-Validation Step): In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol, 5 mol%) in 0.5 mL of H₂O. The solution will be pale blue . In another vial, dissolve sodium ascorbate (19.8 mg, 0.10 mmol, 10 mol%) in 0.5 mL of H₂O.

  • Catalyst Activation: Add the sodium ascorbate solution dropwise to the CuSO₄ solution. Validation: The solution will transiently turn brown/orange and then yellow or colorless , confirming the successful reduction of Cu(II) to active Cu(I).

  • Reaction Initiation: Immediately transfer the active Cu(I) solution to the main reaction flask.

  • Incubation: Stir vigorously at room temperature (25 °C) for 12–18 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Dilute the mixture with 15 mL of water and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol B: Ligand-Accelerated CuAAC (For sterically hindered or sluggish azides)

Use this protocol if Protocol A yields incomplete conversion after 24 hours.

  • Follow Steps 1 and 2 from Protocol A.

  • Ligand Complexation: In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and THPTA ligand (21.7 mg, 0.05 mmol, 5 mol%) in 0.5 mL of H₂O. Stir for 5 minutes to allow the Cu(II)-THPTA complex to form (solution turns bright blue).

  • Reduction: Add sodium ascorbate (19.8 mg, 0.10 mmol) in 0.5 mL H₂O to the Cu-THPTA complex.

  • Proceed with Steps 5 through 8 from Protocol A. Note: Reaction times are typically reduced to 2–6 hours.

Analytical Validation & Troubleshooting

To confirm the structural integrity of the synthesized piperidine-triazole, perform the following analytical checks:

  • ¹H NMR Spectroscopy: The most definitive marker of a successful CuAAC reaction is the disappearance of the terminal alkyne proton (typically a sharp singlet near δ 2.1–2.2 ppm) and the emergence of the highly deshielded triazole proton (C5-H) , which appears as a distinct singlet between δ 7.5 and 8.5 ppm (depending on the azide substituent).

  • Mass Spectrometry (LC-MS): The product mass should perfectly match the exact mass of the starting alkyne + the exact mass of the azide (an exact [3+2] cycloaddition with no leaving groups).

  • Troubleshooting (Glaser Coupling): If a mass corresponding to the alkyne dimer is observed (M = 2 × Alkyne - 2H), the Cu(I) catalyst has oxidized. Ensure the reaction is adequately degassed or increase the sodium ascorbate loading to 15–20 mol%.

References

  • Cu-Catalyzed Azide−Alkyne Cycloaddition Source: Chemical Reviews, 2008, 108(8), 2952-3015. URL:[Link]

  • A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition, 2002, 41(14), 2596-2599. URL:[Link]

  • Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria (Note: Demonstrates the specific utility of ethynylpiperidine derivatives in CuAAC for drug discovery). Source: Journal of Medicinal Chemistry, 2020, 63(9), 4712-4731. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Benzyl 4-ethynylpiperidine-1-carboxylate for Advanced Bioconjugation

Foreword: The Strategic Advantage of a Functionalized Alkyne in Bioconjugation In the landscape of modern bioconjugation, the pursuit of precision, efficiency, and biocompatibility is paramount. The ability to covalently...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Advantage of a Functionalized Alkyne in Bioconjugation

In the landscape of modern bioconjugation, the pursuit of precision, efficiency, and biocompatibility is paramount. The ability to covalently link molecules to proteins, antibodies, or cells with high specificity has revolutionized fields from therapeutic drug development to fundamental cell biology.[1] Central to this revolution is the suite of reactions known as "click chemistry," a term that embodies a philosophy of rapid, reliable, and high-yielding chemical transformations.[2][3] Among the key players in the click chemistry toolkit are terminal alkynes, whose unique reactivity with azides provides a powerful handle for molecular ligation.

This guide focuses on a particularly versatile reagent: Benzyl 4-ethynylpiperidine-1-carboxylate . This molecule is strategically designed for bioconjugation applications. The terminal alkyne serves as the reactive handle for cycloaddition reactions. The piperidine core offers a robust, non-aromatic scaffold, and the benzyl carbamate (Boc) protecting group provides stability while allowing for potential future modifications or serving as a crucial component of a larger molecular design.[4][5]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively utilize Benzyl 4-ethynylpiperidine-1-carboxylate. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its application, and offer insights into troubleshooting and optimization.

The Chemistry of Benzyl 4-ethynylpiperidine-1-carboxylate in Bioconjugation

The primary utility of Benzyl 4-ethynylpiperidine-1-carboxylate lies in its terminal alkyne group, which readily participates in azide-alkyne cycloaddition reactions. Two main variants of this reaction are predominantly used in bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific method for forming a stable triazole linkage between a terminal alkyne and an azide.[6][7][8] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[9]

The reaction's high efficiency and specificity make it a workhorse in bioconjugation.[6] It proceeds readily in aqueous environments and at physiological pH, rendering it suitable for modifying biomolecules.[9]

Mechanism Overview:

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R1-C≡CH (Benzyl 4-ethynylpiperidine-1-carboxylate) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Cu_Triazolide Copper Triazolide CuI Cu(I) Cu_Acetylide->Cu_Triazolide + R2-N3 Product Triazole Product Cu_Triazolide->Product + H+ Product->CuI Releases Cu(I) H_plus H+ Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilizes

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for in vivo applications is the development of SPAAC. This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne instead of a terminal alkyne.[][11][12] While Benzyl 4-ethynylpiperidine-1-carboxylate itself is a terminal alkyne and thus primarily used in CuAAC, understanding SPAAC is crucial for researchers choosing the appropriate bioconjugation strategy. For applications where copper toxicity is a concern, such as live-cell imaging, a cyclooctyne derivative would be the reagent of choice to react with an azide-modified biomolecule.[11][13]

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon reaction with an azide, leading to the formation of a stable triazole.[]

Core Applications and Protocols

Benzyl 4-ethynylpiperidine-1-carboxylate can be incorporated into biomolecules through various strategies, either by direct conjugation to a reactive handle on the biomolecule or through metabolic labeling. Once incorporated, the terminal alkyne is ready for CuAAC-mediated ligation to an azide-containing molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug molecule).

Protein Labeling via CuAAC

This protocol describes the labeling of a purified protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, HEPES). Avoid buffers with high concentrations of chelating agents like Tris or high chloride content.[9]

  • Benzyl 4-ethynylpiperidine-1-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (optional, to prevent oxidative damage, e.g., 100 mM in water)

  • Desalting column or dialysis cassette for purification

Protocol:

  • Reagent Preparation:

    • Dissolve Benzyl 4-ethynylpiperidine-1-carboxylate in DMSO to a stock concentration of 10-50 mM.

    • Freshly prepare the sodium ascorbate solution.

    • Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[9]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the Benzyl 4-ethynylpiperidine-1-carboxylate stock solution to the protein solution. A 2- to 10-fold molar excess over the protein is a good starting point.[14]

    • If using, add aminoguanidine to a final concentration of 5 mM.[6]

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 50-250 µM is typically effective.[9]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[9]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[14] Reaction times may need to be optimized.

  • Purification:

    • Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Workflow for Protein Labeling:

Protein_Labeling_Workflow Start Start: Azide-Modified Protein Add_Alkyne Add Benzyl 4-ethynylpiperidine-1-carboxylate Start->Add_Alkyne Add_Catalyst Add Catalyst Premix (CuSO4 + THPTA) Add_Alkyne->Add_Catalyst Initiate Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate (RT or 4°C) Initiate->Incubate Purify Purify (Desalting/Dialysis) Incubate->Purify End End: Alkyne-Labeled Protein Purify->End

Caption: A streamlined workflow for labeling an azide-modified protein with Benzyl 4-ethynylpiperidine-1-carboxylate via CuAAC.

Metabolic Labeling of Cellular Glycans

This protocol provides a general framework for metabolically incorporating an alkyne-modified sugar into cellular glycans, followed by detection using an azide-functionalized reporter. While this example uses a generic alkyne-sugar, the principle can be adapted for introducing other alkyne-bearing metabolic precursors.[15][16]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Alkyne-modified sugar analog (e.g., a peracetylated alkyne-modified N-acetylmannosamine (ManNAc) analog)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

  • CuAAC reagents as described in Protocol 2.1

Protocol:

  • Metabolic Incorporation:

    • Culture cells to the desired confluency.

    • Replace the culture medium with fresh medium containing the alkyne-modified sugar analog. The optimal concentration and incubation time (typically 24-72 hours) should be determined empirically for each cell type and analog.[15]

  • Cell Lysis:

    • After incubation, wash the cells twice with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • Perform the CuAAC reaction on the cell lysate as described in Protocol 2.1 to ligate the azide-functionalized reporter to the alkyne-tagged glycans.

  • Analysis:

    • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent azide was used).

    • Alternatively, if a biotin-azide was used, the labeled glycoproteins can be detected by western blot with streptavidin-HRP or enriched using streptavidin-coated beads for subsequent proteomic analysis.[15]

Application in Antibody-Drug Conjugate (ADC) Development

Benzyl 4-ethynylpiperidine-1-carboxylate and similar alkyne-containing moieties are valuable in the synthesis of Antibody-Drug Conjugates (ADCs).[][18] In a typical ADC construct, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[][18] Click chemistry provides a highly efficient and specific method for attaching the drug-linker entity to the antibody.[]

The piperidine ring in Benzyl 4-ethynylpiperidine-1-carboxylate can serve as a component of the linker, which plays a critical role in the ADC's stability and drug-release properties.[18][19]

Conceptual Workflow for ADC Synthesis:

ADC_Synthesis cluster_0 ADC Construction via Click Chemistry mAb Azide-Modified Monoclonal Antibody CuAAC CuAAC Reaction mAb->CuAAC Drug_Linker Drug-Linker-Alkyne (incorporating the ethynylpiperidine moiety) Drug_Linker->CuAAC ADC Antibody-Drug Conjugate (ADC) CuAAC->ADC

Caption: Conceptual diagram illustrating the role of click chemistry in the synthesis of Antibody-Drug Conjugates (ADCs).

Troubleshooting and Technical Considerations

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield Inactive catalyst (Cu(I) oxidized to Cu(II))Use freshly prepared sodium ascorbate. Ensure all solutions are properly degassed. Increase the concentration of the reducing agent.[14]
Poor solubility of the alkyne reagentIncrease the percentage of co-solvent (e.g., DMSO, DMF). Note that high concentrations of organic solvents can denature proteins.[9][20]
Inaccessible alkyne or azide groupFor proteins, consider performing the reaction under denaturing conditions if the protein's activity does not need to be preserved.[9]
Inhibition of the catalystAvoid buffers containing chelating agents (e.g., Tris, EDTA) or high concentrations of chloride.[9]
Protein Degradation Oxidative damage from reactive oxygen species generated during the reactionInclude a protective ligand like THPTA.[6][9] Add aminoguanidine to scavenge deleterious ascorbate byproducts.[6]
Homocoupling of Terminal Alkyne (Glaser Coupling) Oxidation of the Cu(I) catalystMaintain anaerobic conditions. Use a reducing agent.[21]

Safety and Handling

Benzyl 4-ethynylpiperidine-1-carboxylate and related reagents should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.[22][23]

  • Handling Terminal Alkynes: Terminal alkynes can form explosive metal acetylides with certain heavy metals (e.g., silver, copper(I) in high concentrations, mercury).[21] Avoid contact with these metals, especially in basic solutions. While the catalytic amounts of copper used in CuAAC are generally considered safe under controlled conditions, it is good practice to be aware of this potential hazard.

  • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light to prevent degradation.[21]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[24]

References

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Bonger, K. M. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 49(49), 9422-9425. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Available at: [Link]

  • Kim, C. H., & Park, H. S. (2014). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (94), e52223. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]

  • AdzLah, N. A., & Hubadillah, S. K. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 14(38), 9057-9064. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Wang, Y., et al. (2016). SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 52(56), 8793-8796. Available at: [Link]

  • Springer Protocols. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]

  • Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43. Available at: [Link]

  • Fu, Y., & Ho, R. J. Y. (2023). The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress. Bioconjugate Chemistry, 34(11), 1945-1965. Available at: [Link]

  • ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics. Retrieved from [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Antibody–Drug Conjugates for Tumor Targeting—Novel Conjugation Chemistries and the Promise of non-IgG Binding Proteins. Bioconjugate Chemistry, 26(2), 176-191. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Stubborn CuAAC reaction as derivatization for ESI-MS. Retrieved from [Link]

  • Hsu, T. L., Hanson, S. R., Kishikawa, K., Wang, S. K., Sawa, M., & Wong, C. H. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences, 104(8), 2614-2619. Available at: [Link]

  • DeGraw, A. J., & Distefano, M. D. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 10(3), e49. Available at: [Link]

  • Guntupalli, P., & Wiemer, A. J. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 28(8), 2034-2046. Available at: [Link]

  • Charron, N. E., Brent, M. M., & Distefano, M. D. (2015). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 10(8), 1836-1843. Available at: [Link]

  • Glen Research. (2018). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Retrieved from [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • Kennedy, S. M., & Pezacki, J. P. (2014). Utilization of alkyne bioconjugations to modulate protein function. Bioorganic & Medicinal Chemistry Letters, 24(1), 111-115. Available at: [Link]

  • Kong, J., Meng, T., Ting, P., & Wong, J. (2010). PREPARATION OF ETHYL 1-BENZYL-4-FLUOROPIPERIDINE-4-CARBOXYLATE. Organic Syntheses, 87, 137. Available at: [Link]

  • Moravek, Inc. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • G. O. O. (2012). The application of click chemistry in the synthesis of agents with anticancer activity. Expert Opinion on Drug Discovery, 7(8), 729-748. Available at: [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Catalysis in Boc Protection of Primary Amines. Retrieved from [Link]

  • da Silva, A. C., & da Silva, L. H. M. (2018). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Polymers, 10(11), 1253. Available at: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Method

Step-by-step synthesis of functionalized piperidines using terminal alkynes

Application Note: Stereoselective Synthesis of Functionalized Piperidines via Alkyne Hydroamination Executive Summary Nitrogen heterocycles, particularly piperidines, are ubiquitous pharmacophores in modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of Functionalized Piperidines via Alkyne Hydroamination

Executive Summary

Nitrogen heterocycles, particularly piperidines, are ubiquitous pharmacophores in modern drug discovery. Currently, 72 unique small-molecule drugs approved by the U.S. FDA contain a piperidine ring[1]. The strategic installation of lipophilic side chains onto these rings significantly enhances membrane permeability and target-binding affinity. However, the de novo construction of highly functionalized, stereodefined piperidines remains synthetically challenging.

This application note details two state-of-the-art methodologies for synthesizing functionalized piperidines from alkyne-tethered amines: a metal-free Lewis acid-mediated cascade and a Gold(I)-catalyzed hydroamination . By leveraging the 6-endo-dig cyclization of terminal and enynyl alkynes, these protocols provide drug development professionals with scalable, self-validating workflows to access complex alkaloid scaffolds.

Mechanistic Rationale & Catalyst Selection

The intramolecular hydroamination of alkynes to form six-membered rings must overcome the kinetically favored 5-exo-dig pathway (dictated by Baldwin’s rules). To force the 6-endo-dig cyclization, the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) must be significantly lowered. We achieve this via two distinct catalytic paradigms:

  • Lewis Acid Cascade (TMSOTf): A highly electrophilic silylating agent activates conjugated alkynes (enynyl amines). While pyrrolidine synthesis requires only 10 mol% of TMSOTf, the higher activation energy barrier of the 6-endo-dig piperidine cyclization strictly necessitates 1.5 equivalents of the Lewis acid[2].

  • Transition Metal π-Activation (Gold): Soft, highly carbophilic Gold(I) complexes selectively coordinate to the π-system of unactivated terminal alkynes without being poisoned by the hard amine nucleophile[3]. Previous research demonstrates this is highly effective for both pyrrolidines and piperidines at sub-mol% catalyst loadings[4].

Pathway A Alkyne-Tethered Amine B π-Activation (Au or TMSOTf) A->B Catalyst C 6-endo-dig Cyclization B->C Intramolecular Attack D Iminium Intermediate C->D Ring Closure E Hydride Reduction (Et3SiH) D->E Reductant F Functionalized Piperidine E->F Stereoselective Saturation

Fig 1: Mechanistic pathway of 6-endo-dig alkyne hydroamination and subsequent reduction.

Strategic Decision Matrix

Selecting the correct protocol depends entirely on the electronic nature of your starting material. Use the decision tree below to route your synthesis.

DecisionTree Start Select Substrate: Terminal vs. Enynyl Alkyne Q1 Is the alkyne conjugated? Start->Q1 PathA TMSOTf Cascade (Metal-Free) Q1->PathA Yes (Enynyl) PathB Gold(I) Catalysis (Transition Metal) Q1->PathB No (Unactivated) ResA Direct Pipeline to Saturated Piperidine PathA->ResA ResB Yields Cyclic Enamine; Needs Separate Reduction PathB->ResB

Fig 2: Strategic decision matrix for selecting the optimal cyclization protocol.

Self-Validating Experimental Protocols

Protocol A: TMSOTf-Mediated Reductive Hydroamination (One-Pot)

This protocol utilizes a metal-free, Lewis acid-mediated cascade to achieve collective stereoselective total synthesis of piperidine alkaloids[1].

Reagents: Enynyl amine (1.0 equiv), Et₃SiH (2.0 equiv), TMSOTf (1.5 equiv), Anhydrous CH₂Cl₂.

  • Preparation: Flame-dry a Schlenk flask under argon. Causality: TMSOTf is highly moisture-sensitive; ambient water will hydrolyze the catalyst, neutralizing the Lewis acidity required for activation.

  • Substrate & Reductant Addition: Dissolve the enynyl amine in anhydrous CH₂Cl₂ (0.1 M) and add Et₃SiH (2.0 equiv). Causality: Introducing the reductant prior to Lewis acid activation ensures that the transient iminium ion is immediately trapped by the hydride, preventing off-target polymerization[2].

  • Catalyst Injection: Cool the mixture to 0 °C and add TMSOTf (1.5 equiv) dropwise. Causality: A stoichiometric excess (1.5 equiv) is strictly required for piperidines to overcome the high activation barrier of the 6-endo-dig cyclization[2]. The low temperature controls the exothermic cascade.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc). The starting material should rapidly disappear, replaced temporarily by a baseline-polar intermediate (iminium), which subsequently resolves into the less polar saturated piperidine spot.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Causality: Neutralizes the triflic acid byproduct and unreacted TMSOTf, preventing product degradation during silica gel chromatography.

Protocol B: Gold(I)-Catalyzed Hydroamination (Stepwise)

Ideal for unactivated terminal alkynes, utilizing highly efficient π-acid catalysis[3].

Reagents: Terminal alkyne-tethered amine (1.0 equiv), Ph₃PAuCl (5 mol%), AgOTf (5 mol%), NaBH₄ (2.0 equiv), CH₂Cl₂ / MeOH.

  • Catalyst Activation: In a vial wrapped in aluminum foil, combine Ph₃PAuCl (5 mol%) and AgOTf (5 mol%) in CH₂Cl₂. Causality: AgOTf abstracts the chloride ligand to generate the highly carbophilic, active [Ph₃PAu]⁺ cation. Foil prevents light-induced degradation of silver salts.

  • Filtration (Self-Validation): Filter the catalyst mixture through a Celite pad into the reaction flask. Causality: Removing the precipitated AgCl ensures the reaction is strictly gold-catalyzed, preventing competing silver-catalyzed side reactions that lower regioselectivity.

  • Cyclization: Add the terminal alkyne substrate. Stir at room temperature. Causality: The soft Gold(I) π-acid selectively activates the alkyne without coordinating to the hard amine, facilitating the 6-endo-dig nucleophilic attack[3].

  • Reduction Phase: Once ¹H-NMR confirms the complete disappearance of the terminal alkyne proton (~2.2 ppm), perform a solvent swap to Methanol. Add NaBH₄ (2.0 equiv) at 0 °C. Causality: The initial gold catalysis yields an enamine/iminium. Methanol acts as a protic solvent to facilitate the hydride transfer from NaBH₄, yielding the fully saturated piperidine.

Quantitative Data Synthesis

To assist in workflow planning, the operational metrics of both protocols are summarized below.

ParameterProtocol A: TMSOTf CascadeProtocol B: Gold(I) Catalysis
Catalyst System TMSOTf (Hard Lewis Acid)L·AuCl / AgOTf (Soft π-Acid)
Catalyst Loading 1.5 equivalents0.1 – 5.0 mol%
Reductant Et₃SiH (in situ)NaBH₄ / NaBH₃CN (stepwise)
Optimal Substrate Enynyl / Conjugated aminesUnactivated terminal alkynes
Stereoselectivity High (dr ≥ 19:1)Moderate to High (ligand dependent)
Reaction Time 2 – 4 hours6 – 48 hours
Typical Yield Range 65% – 90%85% – 99%

References

  • Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). "Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated '5/6-endo-dig' Reductive Hydroamination of Enynyl Amines." Organic Letters, 25, 5850-5855. URL: [Link]

  • "Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated '5/6-endo-dig' Reductive Hydroamination of Enynyl Amines." Organic Chemistry Portal. URL: [Link]

  • Ye, L., et al. (Contextual prior art). "Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated '5/6-endo-dig' Reductive Hydroamination of Enynyl Amines." ACS Publications. URL: [Link]

  • "Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis–Ligand Development." Chemical Reviews, 2021. URL: [Link]

Sources

Application

Reagents and conditions for functionalizing Benzyl 4-ethynylpiperidine-1-carboxylate

Application Note: Strategic Functionalization of Benzyl 4-ethynylpiperidine-1-carboxylate in Drug Discovery Executive Summary Benzyl 4-ethynylpiperidine-1-carboxylate (CAS: 1824019-55-7), commonly referred to as Cbz-4-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Functionalization of Benzyl 4-ethynylpiperidine-1-carboxylate in Drug Discovery

Executive Summary

Benzyl 4-ethynylpiperidine-1-carboxylate (CAS: 1824019-55-7), commonly referred to as Cbz-4-ethynylpiperidine, is a highly versatile bifunctional building block widely utilized in medicinal chemistry. The molecule features two orthogonal reactive handles: a terminal alkyne primed for sp-sp² cross-coupling or cycloadditions, and a piperidine nitrogen protected by a carboxybenzyl (Cbz) group.

As a Senior Application Scientist, I frequently observe that the primary challenge with this scaffold is chemoselectivity—specifically, functionalizing the alkyne without compromising the Cbz group, or conversely, deprotecting the Cbz group without reducing the alkyne. This guide provides field-proven, self-validating protocols for the divergent functionalization of this critical intermediate, grounded in recent mechanistic literature.

Strategic Functionalization Workflows

The following diagram illustrates the three primary synthetic trajectories for Benzyl 4-ethynylpiperidine-1-carboxylate, highlighting the reagents required to ensure chemoselectivity.

G Core Benzyl 4-ethynylpiperidine-1-carboxylate (Terminal Alkyne + Cbz-Amine) CuAAC Protocol 1: CuAAC (Click Chemistry) Core->CuAAC R-N3, Cu(I) Sonogashira Protocol 2: Sonogashira (Cross-Coupling) Core->Sonogashira Ar-X, Pd/Cu Deprotect Protocol 3: Cbz Cleavage (Alkyne Preserved) Core->Deprotect AlCl3 / HFIP Triazole 1,4-Disubstituted Triazole (Pharmacophore) CuAAC->Triazole ArylAlkyne Aryl-Alkynyl Piperidine (Rigid Linker) Sonogashira->ArylAlkyne FreeAmine 4-Ethynylpiperidine (N-Functionalization Ready) Deprotect->FreeAmine

Divergent functionalization pathways for Benzyl 4-ethynylpiperidine-1-carboxylate.

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Mechanistic Insight: The CuAAC "click" reaction reliably converts the terminal alkyne of the piperidine ring into a 1,4-disubstituted 1,2,3-triazole, a metabolically stable bioisostere for amide bonds frequently used in antiviral and kinase inhibitor development [1]. The addition of sodium ascorbate is not merely a reducing step; it establishes a self-correcting redox buffer that maintains copper in the +1 oxidation state, preventing the oxidative Glaser homocoupling of the alkyne.

Table 1: CuAAC Reaction Parameters

Parameter Reagent/Condition Mechanistic Rationale
Catalyst CuSO₄·5H₂O (5–10 mol%) Precursor to the active Cu(I) species.
Reductant Sodium Ascorbate (20 mol%) Reduces Cu(II) to Cu(I) in situ; prevents alkyne homocoupling.

| Solvent | t-BuOH / H₂O (1:1 v/v) | Solubilizes both the hydrophobic piperidine and inorganic salts. |

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Benzyl 4-ethynylpiperidine-1-carboxylate (1.0 equiv) and the desired organic azide (1.05 equiv) in a 1:1 mixture of t-BuOH and distilled water (0.2 M concentration).

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv) in a minimal amount of water. Add sodium ascorbate (0.20 equiv). Self-Validation Check: The solution will briefly turn dark brown/black and then clarify to a pale yellow/colorless state, confirming the successful generation of Cu(I).

  • Reaction: Add the active copper solution to the main reaction flask. Stir vigorously at room temperature for 4–12 hours. Monitor via LC-MS or TLC (UV active Cbz group).

  • Workup: Dilute the mixture with water and extract with EtOAc (3x). To remove residual copper, wash the combined organic layers with a 10% aqueous EDTA solution or saturated NH₄Cl/NH₄OH (1:1) until the aqueous layer is no longer blue.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol 2: Sonogashira Cross-Coupling

Mechanistic Insight: Coupling the terminal alkyne with aryl or heteroaryl halides yields rigid alkyne linkers. While standard Pd/Cu systems are common, the terminal alkyne of the piperidine ring is highly susceptible to Glaser homocoupling in the presence of copper and trace oxygen. For sensitive or electron-deficient heteroaryl bromides, a modern copper-free protocol utilizing a monoligated palladium precatalyst (e.g., [P(t-Bu)₃]Pd(crotyl)Cl) with DABCO provides superior yields and eliminates homocoupling artifacts [2].

Table 2: Sonogashira Catalyst Systems

System Catalyst Co-Catalyst / Base Solvent & Temp Primary Application
Standard Pd(PPh₃)₄ (5 mol%) CuI (10 mol%) / Et₃N DMF, 60–80 °C Robust, electron-rich aryl halides.

| Cu-Free | [P(t-Bu)₃]Pd(crotyl)Cl (5 mol%) | DABCO (2.0 equiv) | Dioxane, RT–60 °C | Sensitive substrates; prevents alkyne homocoupling [2]. |

Step-by-Step Methodology (Copper-Free Protocol):

  • Degassing: In an oven-dried Schlenk tube, dissolve the aryl bromide (1.0 equiv) and Benzyl 4-ethynylpiperidine-1-carboxylate (1.2 equiv) in anhydrous 1,4-dioxane (0.1 M). Sparge the solution with Argon for 10 minutes.

  • Catalyst Addition: Under a positive flow of Argon, add DABCO (2.0 equiv) and[P(t-Bu)₃]Pd(crotyl)Cl (0.05 equiv).

  • Reaction: Seal the tube and stir at room temperature. If conversion is sluggish (common with electron-deficient thiazoles/oxazoles), elevate the temperature to 60 °C.

  • Workup: Upon completion (monitored by LC-MS), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and DABCO salts.

  • Isolation: Wash the filtrate with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol 3: Chemoselective Cbz Deprotection (Alkyne Preservation)

Mechanistic Insight: This is the most critical failure point for novice chemists. Standard Cbz deprotection utilizes catalytic hydrogenolysis (H₂, Pd/C). Applying H₂/Pd/C to this scaffold is strictly contraindicated , as it will rapidly reduce the terminal alkyne to an ethyl group.

To preserve the alkyne, orthogonal Lewis acid-mediated cleavage is required. A highly effective, modern approach utilizes Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP) [3]. HFIP is a strongly hydrogen-bonding, low-nucleophilicity solvent that enhances the Lewis acidity of AlCl₃ and stabilizes the resulting benzyl cation, allowing for rapid, chemoselective deprotection at room temperature without touching the alkyne.

Table 3: Cbz Deprotection Chemoselectivity Profile

Method Reagents Alkyne Status Recommendation
Hydrogenolysis H₂ (1 atm), 10% Pd/C Reduced to Alkane Strictly Contraindicated
Strong Acid 33% HBr in AcOH Preserved ⚠️ Viable, but harsh on sensitive moieties.

| Lewis Acid / HFIP | AlCl₃ (3 equiv) in HFIP | Preserved | ✅ Optimal ; mild, room temperature [3]. |

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-ethynylpiperidine-1-carboxylate (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in HFIP to achieve a 0.25 M concentration.

  • Lewis Acid Addition: Portion-wise, add anhydrous AlCl₃ (3.0 equiv) at room temperature. Self-Validation Check: The AlCl₃ may not dissolve completely initially, resulting in a suspension. This is normal and will not impede the reaction.

  • Reaction: Stir the suspension at room temperature for 2 to 16 hours. Monitor the disappearance of the Cbz-protected starting material via UPLC-MS.

  • Quench & Workup: Once complete, dilute the reaction mixture with CH₂Cl₂ (which will turn the suspension into a clear homogeneous solution). Carefully quench the reaction by the dropwise addition of cold water.

  • Isolation: Separate the organic layer. Adjust the aqueous layer to pH 9-10 using 1M NaOH, and extract thoroughly with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free 4-ethynylpiperidine amine, ready for subsequent N-alkylation or acylation.

References

  • Title: Discovery of SARS-CoV-2 PLpro inhibitors and RIPK1 inhibitors with synergistic antiviral efficacy in a mouse COVID-19 model Source: NIH / PMC URL: [Link]

  • Title: Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete Cbz deprotection of Benzyl 4-ethynylpiperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges in complex molecule synthesis. Benzyl 4-ethynylpiperidine-1-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges in complex molecule synthesis. Benzyl 4-ethynylpiperidine-1-carboxylate presents a classic synthetic trap: it contains both a carboxybenzyl (Cbz) protected secondary amine and a highly reactive terminal alkyne.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve complete Cbz cleavage without compromising your alkyne functionality.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I attempted a standard Pd/C catalytic hydrogenation, but my compound degraded into a complex mixture. Why did this fail? A: Catalytic hydrogenolysis (H₂, Pd/C) is the industry standard for Cbz removal, but it lacks chemoselectivity when reducible functional groups are present[1]. The palladium surface readily adsorbs terminal alkynes, reducing them to alkenes or fully saturated alkanes faster than it cleaves the Cbz group. Do not use catalytic hydrogenation for this substrate.

Q2: I switched to Trimethylsilyl Iodide (TMSI), but my deprotection stalled at <50% conversion. What is the mechanistic cause? A: Incomplete TMSI deprotection is almost exclusively caused by moisture contamination. TMSI acts as a hard Lewis acid, coordinating to the carbamate carbonyl, while the iodide acts as a nucleophile to cleave the benzyl-oxygen bond, generating benzyl iodide and a silyl carbamate intermediate[2]. However, TMSI is acutely sensitive to water; trace moisture instantly hydrolyzes it into hexamethyldisiloxane and HI[3]. HI alone is not a strong enough acid to drive Cbz cleavage to completion at room temperature. Fix: Generate TMSI in situ using TMSCl and NaI under strictly anhydrous conditions.

Q3: I used HBr in Acetic Acid (HBr/AcOH). The Cbz was removed, but I isolated tar-like byproducts and low yields. How do I optimize this? A: HBr/AcOH is a harsh Brønsted acid approach that leaves alkynes intact but generates a highly reactive benzyl carbocation during cleavage[1]. If left unchecked, this carbocation will undergo Friedel-Crafts alkylation with the solvent or initiate polymerization of your terminal alkyne. Fix: You must add a nucleophilic carbocation scavenger, such as anisole or thioanisole (10 equivalents), to safely trap the benzyl cation. Additionally, ensure your reagent is fresh; HBr gas escapes over time, drastically lowering the acid concentration.

Q4: Is there a modern, milder alternative that avoids harsh acids and moisture-sensitive reagents? A: Yes. A recent breakthrough methodology utilizes Aluminum Chloride (AlCl₃) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)[4]. HFIP acts as a strong hydrogen bond donor, drastically enhancing the acidity of AlCl₃. This method operates at room temperature, is highly chemoselective, and leaves terminal alkynes completely untouched without the need for strict anhydrous setups[5].

Part 2: Method Comparison Data

To assist in your experimental design, the following table summarizes the quantitative and qualitative data for the viable deprotection methods.

Deprotection MethodAlkyne Intact?Typical YieldChemoselectivityCommon Failure Modes
H₂ / Pd/C ❌ No0% (Target)Poor (Reduces alkyne)Over-reduction to alkane/alkene.
HBr / AcOH ✅ Yes50 - 70%ModerateAlkyne polymerization; Reagent degradation.
TMSI (in situ) ✅ Yes75 - 90%GoodMoisture quenching reagent; Incomplete conversion.
AlCl₃ / HFIP ✅ Yes85 - 95%ExcellentPoor extraction of polar product during basic workup.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." By observing specific physical changes during the reaction, you can confirm the underlying chemical mechanism is proceeding correctly.

Protocol A: In Situ TMSI Deprotection (Moisture-Free)

Mechanistic Goal: Generate active TMSI in the flask to avoid degraded commercial reagents, ensuring complete conversion to the silyl carbamate before methanolysis.

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve Benzyl 4-ethynylpiperidine-1-carboxylate (1.0 eq) and anhydrous Sodium Iodide (NaI, 3.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Activation: Dropwise add Trimethylsilyl Chloride (TMSCl, 3.0 eq) at 0 °C.

    • Validation Check: A white precipitate (NaCl) will form immediately. This visually confirms the in situ generation of TMSI. If the solution remains clear, your NaI is wet or inactive.

  • Reaction: Stir at room temperature for 2 hours. Monitor via LCMS (look for the silyl carbamate intermediate mass).

  • Quenching (Critical Step): Cool to 0 °C and add Methanol (10 eq).

    • Validation Check: Vigorous bubbling will occur. This confirms the destruction of excess TMSI and the cleavage of the silyl carbamate to release CO₂ and your free piperidine.

  • Workup: Concentrate, dissolve in 1M HCl, wash with Et₂O (removes benzyl iodide), basify the aqueous layer to pH 10 with NaOH, and extract with DCM to isolate the free amine.

Protocol B: Mild AlCl₃ / HFIP Deprotection (Recommended)

Mechanistic Goal: Utilize the fluorinated solvent network to amplify AlCl₃ Lewis acidity, enabling room-temperature cleavage without affecting the alkyne[6].

  • Dissolution: Dissolve the substrate (1.0 eq) in HFIP (4.0 mL/mmol).

  • Reagent Addition: Add anhydrous AlCl₃ (3.0 eq) in one portion at room temperature.

    • Validation Check: AlCl₃ is only partially soluble in HFIP. The reaction will initially be a cloudy suspension[7].

  • Reaction: Stir at room temperature for 2 to 16 hours.

  • Dilution: Upon completion (via TLC), dilute the mixture with CH₂Cl₂ (20 mL/mmol).

    • Validation Check: The reaction mass will transition from a cloudy suspension to a clear, homogeneous solution, confirming the breakdown of the Al-carbamate complex[7].

  • Workup: Add water, extract impurities with EtOAc. Basify the aqueous layer with saturated aqueous NaHCO₃ (pH > 8) and extract the highly polar 4-ethynylpiperidine product with EtOAc or 10% MeOH/DCM[5].

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to diagnose and correct incomplete deprotection workflows.

G Start Incomplete Cbz Deprotection (Benzyl 4-ethynylpiperidine-1-carboxylate) CheckMethod Which method was used? Start->CheckMethod TMSI TMSI (Lewis Acid) CheckMethod->TMSI HBr HBr/AcOH (Brønsted Acid) CheckMethod->HBr PdC H2, Pd/C (Hydrogenolysis) CheckMethod->PdC TMSI_Issue Moisture contamination? Check reagent age. TMSI->TMSI_Issue HBr_Issue Loss of HBr gas? Check reagent titration. HBr->HBr_Issue PdC_Issue Alkyne reduced! Do NOT use this method. PdC->PdC_Issue TMSI_Fix Use fresh TMSI or generate in situ (TMSCl + NaI). Run strictly anhydrous. TMSI_Issue->TMSI_Fix Alt_Fix Switch to AlCl3/HFIP (Mild, highly chemoselective) TMSI_Issue->Alt_Fix If still failing HBr_Fix Use fresh 33% HBr/AcOH. Add anisole as carbocation scavenger. HBr_Issue->HBr_Fix PdC_Issue->Alt_Fix

Figure 1: Decision tree for troubleshooting Cbz deprotection of alkyne-containing substrates.

References

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP." The Journal of Organic Chemistry, 2024, 89(8), 5665-5674. URL:[Link]

  • ACS GCI Pharmaceutical Roundtable. "TMS Iodide - Reagent Guides." American Chemical Society. URL:[Link]

  • Wikipedia Contributors. "Trimethylsilyl iodide." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Optimization

Purification techniques for Benzyl 4-ethynylpiperidine-1-carboxylate reaction mixtures

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Benzyl 4-ethynylpiperidine-1-carboxylate (1-Cbz-4-ethynylpiperidine), a critical rigid build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Benzyl 4-ethynylpiperidine-1-carboxylate (1-Cbz-4-ethynylpiperidine), a critical rigid building block used in click-chemistry and pharmaceutical scaffolding.

The most common synthetic route to this terminal alkyne involves the homologation of Benzyl 4-formylpiperidine-1-carboxylate (an aldehyde) using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) under basic conditions[1]. While the reaction is highly efficient, the downstream purification presents specific chromatographic challenges. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity isolation.

Purification Workflow Visualization

PurificationWorkflow Start Crude Bestmann-Ohira Reaction Mixture (Alkyne, Aldehyde, Phosphonates) Evap Evaporate Methanol (Under Reduced Pressure) Start->Evap Dilute Dilute in EtOAc & Wash (5% NaHCO3) Evap->Dilute Bisulfite Sodium Bisulfite Scavenging (Traps Unreacted Aldehyde) Dilute->Bisulfite PhaseSep Phase Separation (Discard Aqueous Adduct) Bisulfite->PhaseSep Dry Dry (Na2SO4) & Concentrate (Yields Crude Alkyne) PhaseSep->Dry Flash Silica Gel Flash Chromatography (Hexane/EtOAc Gradient) Dry->Flash Pure Pure Benzyl 4-ethynylpiperidine- 1-carboxylate Flash->Pure

Workflow for the purification of Benzyl 4-ethynylpiperidine-1-carboxylate.

Troubleshooting & FAQs

Q1: Why do my starting material (aldehyde) and alkyne product co-elute on silica gel, and how can I separate them? Causality: The conversion of an aldehyde to a terminal alkyne does not significantly alter the molecule's overall dipole moment or polarity. Consequently, both functional groups exhibit nearly identical retention factors ( Rf​ ) on normal-phase silica gel, making standard flash chromatography highly inefficient for separation[2]. Solution: Implement a chemical scavenging step prior to chromatography. Washing the organic layer with saturated sodium bisulfite ( NaHSO3​ ) forces the unreacted electrophilic aldehyde to form a highly polar, water-soluble α -hydroxy sulfonate adduct[3]. The alkyne lacks this electrophilic carbonyl, remains in the organic phase, and is easily separated via liquid-liquid extraction.

Q2: My NMR shows a persistent multiplet around 3.7 ppm and a doublet in the 31P NMR. What is this impurity? Causality: This indicates the presence of unreacted dimethyl (1-diazo-2-oxopropyl)phosphonate or its hydrolyzed byproduct, dimethyl (2-oxopropyl)phosphonate. The Bestmann-Ohira reagent is typically used in a 1.2 to 1.5 molar excess to drive the reaction to completion[1]. Solution: These phosphonate species are highly polar oils. While basic aqueous washes (like 5% NaHCO3​ ) remove the majority of these byproducts[1], residual amounts can drag through a silica column if the sample is wet-loaded. You must dry-load your crude mixture onto silica gel to prevent these polar oils from causing band-broadening and co-eluting with your target alkyne.

Q3: Is the Cbz (carboxybenzyl) protecting group at risk during this purification? Causality: The Cbz group is notoriously sensitive to strong acids (e.g., HBr, TFA) and catalytic hydrogenation ( H2​ , Pd/C). Fortunately, the Bestmann-Ohira homologation and our recommended purification utilize mildly basic ( K2​CO3​ ) to neutral conditions[1]. Solution: The Cbz group is highly stable under these specific workflow conditions. However, during TLC analysis, avoid using highly acidic stains (like strong phosphomolybdic acid with excessive heating) for prolonged periods, as it may degrade the spot on the plate, giving a false impression of product degradation. Use a KMnO4​ stain instead.

Q4: I observe a higher molecular weight mass in my LC-MS (m/z ~485). What is happening to my alkyne? Causality: Terminal alkynes are susceptible to Glaser-type oxidative homocoupling, forming a diyne dimer. This side reaction is catalyzed by trace transition metals (especially copper) and oxygen under basic conditions. Solution: While copper is not used in the Bestmann-Ohira reaction, trace metals from improperly cleaned glassware or solvent impurities can catalyze this dimerization if the product is stored as a neat oil exposed to air. Store the purified Benzyl 4-ethynylpiperidine-1-carboxylate under an inert atmosphere (argon or nitrogen) at -20 °C.

Standard Operating Procedures (SOPs)

Protocol A: Liquid-Liquid Extraction with Bisulfite Scavenging

This self-validating protocol ensures the complete removal of unreacted aldehyde before column chromatography.

  • Solvent Exchange: Concentrate the crude methanolic Bestmann-Ohira reaction mixture under reduced pressure (water bath < 35 °C) to remove the majority of the methanol.

  • Dilution: Re-dissolve the resulting residue in Ethyl Acetate (EtOAc) (approx. 20 mL per mmol of theoretical product).

  • Basic Wash: Transfer to a separatory funnel and wash with an equal volume of 5% aqueous NaHCO3​ to neutralize residual K2​CO3​ and remove acidic phosphonate byproducts[1]. Separate and retain the organic layer.

  • Bisulfite Scavenging: Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite ( NaHSO3​ ) to the organic layer.

  • Agitation: Stir the biphasic mixture vigorously in a flask for 30–45 minutes at room temperature. Self-Validation: This extended time is required to ensure the thermodynamic formation of the water-soluble aldehyde-bisulfite adduct[3].

  • Phase Separation: Return the mixture to the separatory funnel. Drain and discard the lower aqueous layer.

  • Drying: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude alkyne.

Protocol B: Normal-Phase Flash Column Chromatography

Optimized for the isolation of the Cbz-protected piperidine alkyne.

  • Dry Loading: Dissolve the crude alkyne in a minimum amount of Dichloromethane (DCM). Add silica gel (approx. 3 grams per gram of crude) and evaporate the DCM completely until a free-flowing powder is obtained.

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexanes.

  • Loading: Carefully load the silica-adsorbed crude powder onto the top of the column bed.

  • Elution: Run a gradient elution starting from 100% Hexanes to 20% EtOAc in Hexanes.

  • Fraction Monitoring: Spot fractions on a TLC plate. Elute with 8:2 Hexanes:EtOAc. Dip the plate in KMnO4​ stain and gently heat. The alkyne will appear as a bright yellow/brown spot against a purple background ( Rf​ ~0.38).

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure to afford pure Benzyl 4-ethynylpiperidine-1-carboxylate as a colorless to pale yellow oil.

Quantitative Analytical Data

Use the following table to validate your TLC and LC-MS results during the purification process.

ParameterBenzyl 4-formylpiperidine-1-carboxylate (Aldehyde)Benzyl 4-ethynylpiperidine-1-carboxylate (Alkyne Product)Dimethyl (1-diazo-2-oxopropyl)phosphonate (Reagent)
Molecular Weight 247.29 g/mol 243.30 g/mol 192.11 g/mol
TLC Rf​ (8:2 Hexane:EtOAc) ~0.32~0.380.0 - 0.1 (Highly Polar)
LC-MS (ESI+) m/z [M+H]+ 248.1244.1193.1
KMnO4​ Stain Reaction Yellow/Brown (Immediate)Yellow/Brown (Immediate)Faint / No reaction
Aqueous Solubility Insoluble (Soluble as Bisulfite Adduct)InsolubleSoluble

References

  • [2] One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses. Available at:[Link]

  • [3] Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors. PMC/NIH. Available at:[Link]

Sources

Troubleshooting

Best practices for long-term storage of Benzyl 4-ethynylpiperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing the stability and reactivity of bifunctional building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing the stability and reactivity of bifunctional building blocks.

Benzyl 4-ethynylpiperidine-1-carboxylate (CAS: 1824019-55-7) is a highly versatile scaffold featuring a carboxybenzyl (Cbz)-protected piperidine ring and a reactive terminal alkyne ([1]). While the Cbz group provides robust protection for the amine, the terminal alkyne introduces specific vulnerabilities to oxidation, metal-catalyzed homocoupling, and hydration ([2]).

To ensure high-fidelity results in downstream applications (such as click chemistry or Sonogashira couplings), your storage protocols must be designed around the mechanistic vulnerabilities of the molecule. This guide provides field-proven, self-validating protocols to ensure the long-term integrity of your compound.

Part 1: Quick Reference Storage Parameters

To establish a baseline for compound integrity, adhere to the following quantitative storage parameters. Every parameter is designed to shut down a specific degradation pathway.

ParameterSpecificationMechanistic Rationale
Optimal Temp (Short-Term) 2°C to 8°CMinimizes kinetic energy for ambient oxidation and spontaneous polymerization ([2]).
Optimal Temp (Long-Term) -20°CHalts thermal degradation pathways; preserves Cbz and alkyne integrity ([2]).
Atmosphere Argon or Nitrogen (Inert)Displaces O₂ to prevent Glaser-type oxidative homocoupling of the alkyne ([2]).
Light Exposure Protect from light (Amber)Prevents photo-induced radical formation at the terminal alkyne ([2]).
Container Material Borosilicate Glass / PTFEAvoids heavy metal (Cu, Ag) contact, preventing explosive metal acetylide formation ([2]).

Part 2: Troubleshooting & FAQs

Q1: My NMR shows high-molecular-weight impurities after several months of storage. What is causing this degradation? A1: This is almost certainly due to oxidative homocoupling (Glaser-type coupling) or oligomerization of the terminal alkyne ([2]).

  • Causality & Solution: Terminal alkynes are susceptible to oxidation when exposed to atmospheric oxygen, especially if trace metal impurities are present. Oxygen acts as an oxidant that facilitates the dimerization of the alkyne into a conjugated diyne. To prevent this, always purge the headspace of your storage vial with an inert gas (Argon is preferred over Nitrogen as it is heavier than air) before sealing.

Q2: Can I use standard stainless steel or brass spatulas to weigh this compound? A2: High-grade stainless steel is generally acceptable, but you must strictly avoid brass, copper, or silver-coated instruments ([2]).

  • Causality & Solution: The terminal alkyne proton is weakly acidic. When exposed to heavy metals like Copper (Cu⁺), Silver (Ag⁺), or Mercury (Hg²⁺), terminal alkynes can form metal acetylides ([2]). These acetylides are highly shock-sensitive and can detonate violently when dry. Always use PTFE-coated, ceramic, or high-grade stainless steel spatulas for handling.

Q3: I plan to use this compound in a multi-step synthesis. Are there storage conditions that might inadvertently cleave the Cbz protecting group? A3: The Cbz (carboxybenzyl) group is exceptionally robust during standard storage and is highly stable to ambient moisture, mild acids, and basic conditions ([3]).

  • Causality & Solution: Cleavage typically requires active hydrogenolysis (H₂/Pd-C) or strong Lewis/Brønsted acids (e.g., HBr/AcOH) ([3]). However, if you store the compound in solution using halogenated solvents that slowly degrade over time to generate HX (e.g., unsparged chloroform degrading to HCl), trace cleavage of the Cbz group could occur. Always store the compound as a neat solid.

Part 3: Standard Operating Procedure (SOP) for Long-Term Cryostorage

Every protocol described here operates as a self-validating system : by controlling the atmosphere, temperature, and handling materials, you inherently prevent the mechanistic pathways that lead to degradation.

Step 1: Equilibration (Self-Validation: Prevents Condensation)

  • Remove the master container from cold storage and place it in a desiccator.

  • Allow the container to equilibrate to room temperature (approx. 30-45 minutes) before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture, which can lead to acid-catalyzed hydration of the alkyne over time.

Step 2: Material Handling (Self-Validation: Prevents Acetylide Formation)

  • Equip a PTFE-coated or ceramic spatula. Strictly prohibit the use of brass or copper-alloy tools in the vicinity of the compound ([2]).

  • Weigh the compound into pre-dried, amber borosilicate glass vials to prevent photochemical degradation.

Step 3: Inert Gas Purging (Self-Validation: Prevents Oxidation)

  • Insert a gentle stream of high-purity Argon into the vial headspace for 10-15 seconds ([2]).

  • Causality: Argon displaces ambient oxygen, shutting down the mechanistic pathway for copper-free or trace-metal-catalyzed Glaser homocoupling.

Step 4: Sealing and Secondary Containment

  • Cap the vials tightly with PTFE-lined septa.

  • Place the aliquots inside a secondary container (e.g., a sealed Mylar bag or a larger jar) containing indicating silica gel desiccant.

Step 5: Cryostorage

  • Transfer the secondary container to a -20°C freezer for long-term storage ([2]).

Part 4: Workflow Visualization

G N1 Receive Benzyl 4-ethynylpiperidine- 1-carboxylate N2 Quality Control (NMR / LC-MS) N1->N2 N3 Purge with Inert Gas (Argon / N2) N2->N3 Verify Purity N4 Aliquot into Amber Vials (Avoid Cu/Ag Spatulas) N3->N4 Prevent Oxidation N5 Short-Term Storage (2°C to 8°C) N4->N5 < 1 Month N6 Long-Term Storage (-20°C, Desiccated) N4->N6 > 1 Month

Workflow for the safe handling and long-term storage of terminal alkyne building blocks.

References

  • Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Piperidine Protecting Groups in Cross-Coupling: Benzyl vs. tert-Butyl 4-Ethynylpiperidine-1-carboxylate

Executive Summary The 4-ethynylpiperidine scaffold is a highly versatile building block in modern medicinal chemistry, frequently employed to introduce rigid, sp-hybridized linkers into drug candidates via Sonogashira cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-ethynylpiperidine scaffold is a highly versatile building block in modern medicinal chemistry, frequently employed to introduce rigid, sp-hybridized linkers into drug candidates via Sonogashira cross-coupling[1]. Because the secondary amine of the piperidine ring can poison palladium catalysts or undergo competitive Buchwald-Hartwig amination, it must be masked during cross-coupling[2]. The two most prevalent protecting groups (PGs) for this application are the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups. This guide provides a mechanistic and practical comparison to aid researchers in selecting the optimal PG based on downstream synthetic requirements.

Mechanistic Causality & Orthogonality

The choice between Boc- and Cbz-protected 4-ethynylpiperidine does not significantly impact the efficiency of the Sonogashira coupling itself. Because the alkyne is situated at the 4-position of the piperidine ring, it is sterically distal from the nitrogen atom; thus, the bulkiness of the Boc group or the planarity of the Cbz group exerts negligible steric or electronic interference on the palladium oxidative addition or transmetalation steps[1],[3].

The critical divergence lies in the orthogonality of their deprotection mechanisms :

  • tert-Butyl 4-ethynylpiperidine-1-carboxylate (Boc): The Boc group is highly stable to bases, nucleophiles, and catalytic hydrogenation, but it is acutely acid-labile[2]. Deprotection is driven by the protonation of the carbamate oxygen, followed by the elimination of a tert-butyl carbocation (which loses a proton to form isobutylene gas) and decarboxylation[4]. It is the PG of choice when the coupled product contains reducible moieties (e.g., alkenes, internal alkynes, or sensitive heterocycles) that would not survive hydrogenation.

  • Benzyl 4-ethynylpiperidine-1-carboxylate (Cbz): The Cbz group is stable to mild acids and bases but is readily cleaved via catalytic hydrogenolysis (e.g., H₂ over Pd/C)[2]. It is preferred when the target molecule contains acid-sensitive functionalities (e.g., acetals, silyl ethers) that would degrade under the harsh acidic conditions (TFA or HCl) required for Boc removal[2],[4].

Comparative Performance Data

Both derivatives exhibit excellent reactivity in standard Pd/Cu-catalyzed Sonogashira couplings. The table below summarizes their comparative performance metrics based on established medicinal chemistry workflows[1],[3],[2].

Parametertert-Butyl 4-ethynylpiperidine-1-carboxylate (Boc)Benzyl 4-ethynylpiperidine-1-carboxylate (Cbz)
Typical Coupling Yield 80–95%80–90%
Preferred Catalysts Pd(PPh₃)₂Cl₂,[P(t-Bu)₃]Pd(crotyl)ClPd(PPh₃)₂Cl₂, Pd(dppf)Cl₂
Deprotection Reagents TFA in DCM, or 4M HCl in DioxaneH₂ gas (1-5 atm), Pd/C in MeOH/EtOH
Deprotection Byproducts Isobutylene (gas), CO₂ (gas)Toluene, CO₂ (gas)
Incompatible Moieties Acid-sensitive groups (Acetals, Trityl)Reducible groups (Alkenes, Nitro, Benzyl ethers)

Logical Workflow for Protecting Group Selection

ProtectionStrategy Target Analyze Target Molecule Post-Coupling Sensitivities Acid Contains Acid-Sensitive Moieties? (e.g., Acetals) Target->Acid Reducible Contains Reducible Moieties? (e.g., Alkenes) Target->Reducible SelectCbz Select Cbz-Protected Alkyne Acid->SelectCbz Yes SelectBoc Select Boc-Protected Alkyne Reducible->SelectBoc Yes SonoCbz Sonogashira Coupling (Pd/Cu catalysis) SelectCbz->SonoCbz SonoBoc Sonogashira Coupling (Pd/Cu catalysis) SelectBoc->SonoBoc DeprotectCbz Deprotect via Hydrogenolysis (H2, Pd/C) SonoCbz->DeprotectCbz DeprotectBoc Deprotect via Acid Cleavage (TFA/DCM) SonoBoc->DeprotectBoc

Decision matrix for selecting piperidine protecting groups in cross-coupling.

Self-Validating Experimental Protocols

Protocol A: General Sonogashira Coupling (Boc or Cbz)

Causality Note: Copper(I) iodide is essential as it forms a highly nucleophilic copper acetylide intermediate, which rapidly transmetalates with the Pd(II) complex. Triethylamine (TEA) acts as both the base to deprotonate the alkyne and the ligand to stabilize the active metal species[1].

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv) and the protected 4-ethynylpiperidine (1.1 equiv) in anhydrous DMF (0.1 M concentration)[1].

  • Degassing (Critical Step): Sparge the solution with Argon or N₂ for 15 minutes. Self-Validation: Failure to remove oxygen will result in a blue/green hue upon catalyst addition, indicating the oxidation of Cu(I) to Cu(II) and the onset of unwanted Glaser homocoupling (diyne formation).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and TEA (2.0 equiv) under a stream of inert gas[1].

  • Reaction: Heat the mixture to 80–100 °C for 6–8 hours[1].

  • Tracking: Monitor via TLC (Hexanes/EtOAc). Self-Validation: The product spot will be UV-active but will not stain with Ninhydrin, confirming the protecting group remains intact.

Protocol B: Self-Validating Boc Deprotection
  • Reaction: Dissolve the Boc-protected coupled product in Dichloromethane (DCM) to a 0.2 M concentration. Add an equal volume of Trifluoroacetic acid (TFA) at 0 °C, then warm to room temperature[2].

  • Visual Validation: Immediate effervescence (bubbling) will occur. This is the release of CO₂ and isobutylene gases[4]. The cessation of bubbling (typically 1–2 hours) is a highly reliable visual indicator that the deprotection is complete.

  • Isolation: Concentrate in vacuo, then neutralize with saturated aqueous NaHCO₃ to isolate the free amine[2].

Protocol C: Self-Validating Cbz Deprotection
  • Reaction: Dissolve the Cbz-protected product in Methanol (0.1 M). Carefully add 10% Pd/C (10% w/w) under an inert atmosphere[2].

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir at room temperature for 4–12 hours.

  • Tracking: Monitor by LC-MS. Self-Validation: The mass of the product will shift by -134 Da (loss of the Cbz group).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate[2].

Sources

Comparative

A Tale of Two Alkynes: A Comparative Guide to Benzyl 4-ethynylpiperidine-1-carboxylate and 4-ethynylpyridine in Click Chemistry

In the dynamic landscape of drug discovery and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a powerful tool for forging robust molecular link...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a powerful tool for forging robust molecular linkages.[1][2] The choice of the alkyne component in this reaction is critical, influencing not only the reaction kinetics and efficiency but also the physicochemical properties of the final conjugate. This guide provides an in-depth comparison of two prominent terminal alkynes: the aliphatic, sterically accessible Benzyl 4-ethynylpiperidine-1-carboxylate, and the aromatic, electronically activated 4-ethynylpyridine. Through a blend of theoretical principles and practical considerations, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.

At a Glance: Structural and Electronic Divergence

The fundamental difference between Benzyl 4-ethynylpiperidine-1-carboxylate and 4-ethynylpyridine lies in the nature of the scaffold to which the reactive ethynyl group is appended.

Benzyl 4-ethynylpiperidine-1-carboxylate features an ethynyl group attached to a saturated piperidine ring. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen imparts lipophilicity and is a common feature in peptide and medicinal chemistry. Being an aliphatic alkyne, the electronic influence of the piperidine ring on the terminal alkyne is primarily inductive.

4-ethynylpyridine , in contrast, is an aromatic alkyne. The ethynyl group is directly conjugated with the electron-withdrawing pyridine ring. This electronic communication has profound implications for its reactivity.

FeatureBenzyl 4-ethynylpiperidine-1-carboxylate4-ethynylpyridine
Alkyne Type AliphaticAromatic
Key Structural Feature Saturated piperidine ring, Cbz protecting groupAromatic pyridine ring
Electronic Effect on Alkyne Weakly electron-donating (inductive)Strongly electron-withdrawing (inductive and resonance)
Predicted Reactivity LowerHigher
Solubility Generally soluble in a wide range of organic solventsSoluble in organic solvents, with some water solubility possible for its salts.

The Heart of the Matter: Reactivity in CuAAC

The mechanism of the CuAAC reaction hinges on the formation of a copper(I) acetylide intermediate.[1] The rate of this step, and consequently the overall reaction rate, is significantly influenced by the acidity of the terminal alkyne's proton.

4-ethynylpyridine: The Electronically Activated Partner

The pyridine ring, being an electron-deficient aromatic system, exerts a strong electron-withdrawing effect on the ethynyl group. This effect increases the acidity of the terminal proton, facilitating its removal by a base in the reaction medium to form the corresponding acetylide. This accelerated formation of the key copper acetylide intermediate translates to a faster overall reaction rate in CuAAC. Studies have shown that electron-poor alkynes generally exhibit enhanced reactivity in these cycloadditions.[3][4]

Benzyl 4-ethynylpiperidine-1-carboxylate: The Sterically Unhindered Workhorse

Conversely, the saturated piperidine ring in Benzyl 4-ethynylpiperidine-1-carboxylate has a mild, primarily inductive electronic effect on the alkyne. Consequently, its terminal proton is less acidic compared to that of 4-ethynylpyridine, leading to a slower rate of copper acetylide formation and, therefore, a more moderate reaction rate. However, what this aliphatic alkyne may lack in electronic activation, it often compensates for with reduced steric hindrance around the reactive site, which can be advantageous when coupling with bulky azide partners. While CuAAC is known for its tolerance to steric bulk, highly congested systems can still experience a decrease in reaction rate.[5]

A study comparing various alkyne substrates in ligand-accelerated CuAAC found that aromatic and aliphatic alkynes were generally slower to react than more electronically activated propiolamides.[5] This supports the general principle that electronic activation plays a significant role in determining the reaction rate.

Practical Considerations for the Bench Scientist

Beyond reaction kinetics, several practical aspects differentiate these two alkynes:

  • Synthesis and Accessibility:

    • Benzyl 4-ethynylpiperidine-1-carboxylate , while not as commonly commercially available as its pyridine counterpart, can be synthesized from the readily available N-Cbz-4-piperidone. The synthesis involves the introduction of the ethynyl group, for which several methods exist, such as the Corey-Fuchs or Seyferth-Gilbert homologation.

    • 4-ethynylpyridine is commercially available from numerous suppliers, making it a more readily accessible starting material for many researchers.

  • Solubility and Handling:

    • The Cbz-protected piperidine derivative generally exhibits good solubility in a broad range of organic solvents.

    • 4-ethynylpyridine is also soluble in many organic solvents. The basic nitrogen atom of the pyridine ring allows for the formation of salts (e.g., with HCl), which can enhance aqueous solubility if desired for specific bioconjugation applications.

  • Purification and Characterization of Products:

    • The triazole products derived from both alkynes are typically stable and can be purified using standard chromatographic techniques.

    • The presence of the pyridine ring in the product from 4-ethynylpyridine provides a useful handle for purification (e.g., acid-base extraction) and can also influence the final compound's properties, such as its potential for metal coordination.

Experimental Protocols

A Plausible Synthetic Route to Benzyl 4-ethynylpiperidine-1-carboxylate

A common strategy to synthesize the title compound involves a two-step process starting from the commercially available N-Cbz-4-piperidone.

Step 1: Synthesis of Benzyl 4-(1-chloro-2,2-dihydoxyethenyl)piperidine-1-carboxylate (via a modified Corey-Fuchs reaction)

  • To a solution of N-Cbz-4-piperidone in a suitable aprotic solvent (e.g., THF) at low temperature (-78 °C), add a solution of lithium diisopropylamide (LDA).

  • After stirring for a short period, add a solution of dichloroketene, generated in situ.

  • Allow the reaction to warm to room temperature and quench with water.

  • Extract the product with an organic solvent, dry, and concentrate to yield the intermediate.

Step 2: Formation of the Terminal Alkyne

  • Treat the intermediate from Step 1 with a strong base, such as n-butyllithium, at low temperature.

  • This will effect an elimination and subsequent protonation upon workup to yield Benzyl 4-ethynylpiperidine-1-carboxylate.

  • Purify the final product by column chromatography.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for a small-scale click reaction. Optimization of solvent, catalyst, and ligand may be necessary for specific substrates.

Materials:

  • Azide-containing compound

  • Alkyne (Benzyl 4-ethynylpiperidine-1-carboxylate or 4-ethynylpyridine)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • In a reaction vial, dissolve the azide (1.0 eq) and the alkyne (1.0-1.2 eq) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Concepts

Reaction_Comparison cluster_Aliphatic Benzyl 4-ethynylpiperidine-1-carboxylate cluster_Aromatic 4-ethynylpyridine Aliphatic_Alkyne Aliphatic Alkyne (Saturated Piperidine) Inductive Weak Inductive Effect Aliphatic_Alkyne->Inductive Less_Acidic Less Acidic Alkyne Proton Inductive->Less_Acidic Slower_Cu_Acetylide Slower Cu(I) Acetylide Formation Less_Acidic->Slower_Cu_Acetylide Moderate_Rate Moderate CuAAC Rate Slower_Cu_Acetylide->Moderate_Rate Aromatic_Alkyne Aromatic Alkyne (Pyridine Ring) EWG Strong Electron-Withdrawing Effect Aromatic_Alkyne->EWG More_Acidic More Acidic Alkyne Proton EWG->More_Acidic Faster_Cu_Acetylide Faster Cu(I) Acetylide Formation More_Acidic->Faster_Cu_Acetylide Faster_Rate Faster CuAAC Rate Faster_Cu_Acetylide->Faster_Rate Synthetic_Pathway Start N-Cbz-4-piperidone Intermediate Corey-Fuchs or Seyferth-Gilbert Reagent Start->Intermediate Reaction Product Benzyl 4-ethynylpiperidine-1-carboxylate Intermediate->Product Homologation

Caption: Synthetic access to the aliphatic alkyne.

Conclusion: Making the Right Choice

The selection between Benzyl 4-ethynylpiperidine-1-carboxylate and 4-ethynylpyridine for click chemistry applications is a nuanced decision that hinges on the specific requirements of the research project.

Choose 4-ethynylpyridine when:

  • Rapid reaction kinetics are paramount. Its electronically activated nature ensures a faster cycloaddition.

  • A rigid, aromatic linker is desired in the final product.

  • The basicity of the pyridine ring can be exploited for purification or to impart specific properties to the conjugate.

Choose Benzyl 4-ethynylpiperidine-1-carboxylate when:

  • A flexible, aliphatic linker is preferred.

  • The reaction involves a sterically demanding azide partner , where the less hindered nature of the piperidine scaffold may be beneficial.

  • The lipophilicity of the Cbz-protected piperidine is advantageous for the solubility or biological properties of the final molecule.

By understanding the interplay of electronic and steric factors, as well as the practical considerations of synthesis and handling, researchers can confidently select the optimal alkyne to "click" their way to novel and impactful molecular constructs.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Krasnov, M. S., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition.
  • Li, Y., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide–Alkyne Cycloadditions. Molecules, 21(12), 1673.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethynylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). N-(Benzyloxycarbonyl)-4-piperidone. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ResearchGate. (2010, December).
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper (I)‐Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:-[5][6][7]triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Rodionov, V. O., Presolski, S. I., Diaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic study. Journal of the American Chemical Society, 129(42), 12696-12704.
  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu (I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.
  • González-Lainez, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2024-2036.
  • González-Lainez, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • Li, Y., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1673.

Sources

Validation

Foundational Principles: The Imperative of a Well-Characterized Reference Standard

A Comparative Guide to Reference Standards for the GC-MS Analysis of Benzyl 4-ethynylpiperidine-1-carboxylate In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of novel molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Reference Standards for the GC-MS Analysis of Benzyl 4-ethynylpiperidine-1-carboxylate

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of novel molecular entities is paramount to ensuring safety, efficacy, and batch-to-batch consistency. Benzyl 4-ethynylpiperidine-1-carboxylate, a heterocyclic compound with potential applications as a synthetic intermediate, requires robust analytical methodologies for its characterization. This guide provides an in-depth technical comparison of approaches for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, with a focus on the critical role of reference standards. Given the limited availability of specific certified reference materials for this exact molecule, this document draws upon established principles and data from closely related piperidine derivatives to propose a comprehensive analytical strategy.

A reference standard is a highly purified and well-characterized material used as a benchmark for the qualitative and quantitative analysis of a substance. In the context of GC-MS, its primary functions are to:

  • Confirm Identity: The retention time and mass spectrum of the analyte in a sample must match that of the reference standard under identical chromatographic conditions.

  • Enable Quantitation: A calibration curve generated from serial dilutions of the reference standard allows for the accurate determination of the analyte's concentration in a sample.

  • Identify and Quantify Impurities: Known impurities can be synthesized and used as reference standards to confirm their presence and quantity in the analyte sample.

The absence of a commercially available, certified reference standard for Benzyl 4-ethynylpiperidine-1-carboxylate necessitates a proactive approach to its in-house qualification.

Analytical Technique Comparison: GC-MS vs. Alternatives

While this guide focuses on GC-MS, it is prudent to consider alternative analytical techniques, as the choice of method is contingent on the analyte's properties and the analytical objective.

Analytical TechniquePrincipleAdvantages for Benzyl 4-ethynylpiperidine-1-carboxylate AnalysisDisadvantages/Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with detection by mass fragmentation.High sensitivity and specificity; provides structural information from mass spectra; ideal for volatile and thermally stable compounds.[1]May require derivatization for less volatile or thermally labile compounds; potential for on-column degradation.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Applicable to a broader range of compounds, including non-volatile and thermally labile molecules; various detection methods (UV, MS).[1]May have lower resolution for certain volatile compounds compared to capillary GC; can consume larger volumes of solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unrivaled for structural elucidation and confirmation of the primary structure of the reference standard.Inherently low sensitivity, making it unsuitable for trace impurity analysis; requires a relatively large amount of pure sample.

For the routine analysis of Benzyl 4-ethynylpiperidine-1-carboxylate, particularly for purity assessment and the identification of volatile impurities, GC-MS is a powerful and appropriate technique.[2]

Establishing a Reference Standard for Benzyl 4-ethynylpiperidine-1-carboxylate

In the absence of a commercially available certified reference standard, a laboratory must prepare and qualify an in-house primary reference standard.

Synthesis and Purification Workflow

The synthesis of Benzyl 4-ethynylpiperidine-1-carboxylate would likely follow established routes for similar N-substituted piperidines. A plausible synthetic pathway could involve the reaction of a 4-ethynylpiperidine precursor with benzyl chloroformate. The purification of the crude product is critical and may involve techniques such as flash column chromatography and recrystallization to achieve the high purity required for a reference standard.

Diagram: In-House Reference Standard Qualification Workflow

cluster_0 Synthesis & Purification cluster_1 Characterization & Purity Assessment cluster_2 Final Qualification A Crude Synthesis Product B Purification (e.g., Chromatography, Recrystallization) A->B C Structural Elucidation (NMR, MS, IR) B->C D Purity by GC-MS (e.g., >99.5%) C->D E Purity by HPLC (Orthogonal Method) D->E Orthogonal Check F Residual Solvents (Headspace GC) E->F G Water Content (Karl Fischer) F->G H Inorganic Impurities (e.g., Ash Content) G->H I Qualified In-House Reference Standard H->I

Caption: Workflow for qualifying an in-house reference standard.

Comprehensive Characterization

The purified material must be subjected to a battery of tests to confirm its identity and purity:

  • Structural Elucidation:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Purity Assessment:

    • GC-MS: The primary method for assessing purity and identifying volatile organic impurities. A purity of ≥99.5% is typically desired for a primary reference standard.

    • HPLC: An orthogonal chromatographic method to detect any non-volatile impurities that may not be amenable to GC analysis.

    • Residual Solvent Analysis: Typically performed by headspace GC-MS to quantify any remaining solvents from the synthesis and purification process.

    • Water Content: Determined by Karl Fischer titration.

    • Inorganic Impurities: Assessed by tests such as sulfated ash.

Recommended GC-MS Method for Benzyl 4-ethynylpiperidine-1-carboxylate and Its Impurities

The following GC-MS method is proposed based on established methods for similar piperidine derivatives.[3] Method development and validation will be essential to ensure its suitability for the specific analyte.

Instrumentation and Conditions
ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Split/SplitlessAllows for flexibility in sample concentration. A splitless injection is preferred for trace analysis.
Injector Temperature 280 °CEnsures efficient volatilization of the analyte and related impurities without thermal degradation.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 10 min)A starting point for method development, allowing for the separation of potential volatile impurities from the main analyte peak.
Transfer Line Temp. 280 °CPrevents condensation of the analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.[4]
Acquisition Mode Full Scan (m/z 40-550)Allows for the identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
Sample Preparation Protocol
  • Standard Preparation: Accurately weigh approximately 10 mg of the Benzyl 4-ethynylpiperidine-1-carboxylate reference standard and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard.

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system.

Diagram: GC-MS Analytical Workflow

A Sample & Reference Standard Preparation B GC Injection & Separation A->B C Electron Ionization B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Data Acquisition & Processing E->F G Qualitative Analysis (Spectral Match) F->G H Quantitative Analysis (Calibration Curve) F->H

Caption: General workflow for GC-MS analysis.

Potential Impurities and Their Analysis

A thorough understanding of the synthetic route is crucial for predicting potential impurities.[5] For the proposed synthesis of Benzyl 4-ethynylpiperidine-1-carboxylate, potential impurities could include:

  • Starting Materials: Unreacted 4-ethynylpiperidine and benzyl chloroformate.

  • By-products: Di-benzylated piperidine derivatives or products from side reactions of the ethynyl group.

  • Degradation Products: Compounds formed due to thermal or chemical instability.

Each of these potential impurities should ideally be synthesized or isolated, characterized, and used to create a comprehensive impurity reference standard mix. This allows for the validation of the GC-MS method for specificity and the accurate quantitation of these impurities in the final product.

Method Validation According to ICH Q2(R2) Guidelines

Once the GC-MS method is developed, it must be validated to ensure it is fit for its intended purpose. The key validation parameters include:

Validation ParameterAcceptance Criteria (Typical)
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity A linear relationship between concentration and response should be demonstrated over a defined range (e.g., 50-150% of the expected concentration). Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value. Typically assessed by spike/recovery studies, with recovery values between 98.0% and 102.0%.
Precision - Repeatability (Intra-assay): RSD ≤ 2.0% for multiple injections of the same sample. - Intermediate Precision (Inter-assay): RSD ≤ 3.0% for analyses conducted on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, temperature ramp).

Conclusion

The successful GC-MS analysis of Benzyl 4-ethynylpiperidine-1-carboxylate is critically dependent on the availability of a well-characterized reference standard. While a commercial certified reference material may not be readily available, a robust in-house qualification program, as outlined in this guide, can establish a reliable primary standard. The proposed GC-MS method, built upon established practices for related piperidine compounds, provides a solid foundation for method development and validation. By adhering to rigorous scientific principles and regulatory guidelines such as ICH Q2(R2), researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data for this important synthetic intermediate.

References

  • NextSDS. benzyl 4-ethenylpiperidine-1-carboxylate — Chemical Substance Information. Available from: [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]

  • Chemsrc. CAS#:146827-60-3 | Benzyl 4-(acetylthio)piperidine-1-carboxylate. Available from: [Link]

  • NextSDS. ETHYL-1-BENZYL-4-PIPERINE CARBOXYLATE — Chemical Substance Information. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available from: [Link]

  • O'Brien, P., & Wothers, P. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society.
  • Pipzine Chemicals. benzyl 4-formylpiperidine-1-carboxylate. Available from: [Link]

  • Kong, J., Meng, T., Ting, P., & Wong, J. (2010).
  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. Available from: [Link]

  • Ting, P. - Organic Syntheses Procedure. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Available from: [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

  • Journal of Entomology and Zoology Studies. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Available from: [Link]

  • Journal of Pharmaceutical Analysis. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Available from: [Link]

  • Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8089-8102.

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